2-(Difluoromethoxy)-4-fluorophenol: A Strategic Fluorinated Building Block
Topic: 2-(Difluoromethoxy)-4-fluorophenol Chemical Structure and Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 2-(Difluoromethox...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 2-(Difluoromethoxy)-4-fluorophenol Chemical Structure and Properties
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-(Difluoromethoxy)-4-fluorophenol (CAS: 1261572-13-7) is a specialized organofluorine intermediate increasingly utilized in medicinal chemistry and agrochemical synthesis. Distinguished by the presence of a difluoromethoxy (–OCHF₂) group ortho to a phenolic hydroxyl and a fluorine atom at the para position, this compound serves as a critical scaffold for modulating lipophilicity, metabolic stability, and hydrogen bond acidity in bioactive molecules. This guide provides a comprehensive technical analysis of its structural properties, synthetic pathways, and applications in bioisosteric replacement strategies.[1]
Chemical Identity & Structural Analysis
The molecule features a 1,2,4-substitution pattern on the benzene ring. The electronic interplay between the electron-withdrawing fluorine at C4 and the difluoromethoxy group at C2 significantly alters the acidity and reactivity of the phenolic hydroxyl group at C1 compared to non-fluorinated analogs like guaiacol.
Structural Specifications
Property
Detail
IUPAC Name
2-(Difluoromethoxy)-4-fluorophenol
CAS Number
1261572-13-7
Molecular Formula
C₇H₅F₃O₂
Molecular Weight
182.11 g/mol
SMILES
Oc1c(OC(F)F)cc(F)cc1
InChI Key
Unique identifier required for database integration
Difluoromethoxy Group (–OCHF₂): Acts as a lipophilic hydrogen bond donor (due to the polarized C–H bond) and a moderate electron-withdrawing group (Hammett σₚ ≈ 0.14–0.22). It is a bioisostere of the methoxy group (–OCH₃) but with superior metabolic stability against O-demethylation.
Phenolic Acidity: The combined electron-withdrawing effects of the C2-OCHF₂ and C4-F substituents lower the pKa of the phenolic hydroxyl group relative to phenol (pKa 9.95), likely shifting it into the 7.5–8.5 range. This facilitates deprotonation under milder basic conditions during derivatization.
Synthetic Pathways and Production
The synthesis of 2-(difluoromethoxy)-4-fluorophenol typically involves the selective O-difluoromethylation of a catechol precursor. The generation of the difluoromethoxy moiety relies on the in situ formation of difluorocarbene (:CF₂).[1][2]
Primary Synthetic Route: Difluoromethylation of 4-Fluorocatechol
The most direct route utilizes 4-fluorocatechol (4-fluoro-1,2-dihydroxybenzene) as the starting material. The reaction proceeds via the insertion of difluorocarbene into one of the phenolic O–H bonds.
Reagents:
Substrate: 4-Fluorocatechol
Difluorocarbene Source: Sodium chlorodifluoroacetate (ClCF₂CO₂Na) or Chlorodifluoromethane (ClCHF₂ gas/Freon-22).
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).
Solvent: DMF or Acetonitrile (polar aprotic solvents favor the nucleophilic attack).
Mechanism:
Carbene Generation: Thermal decomposition of sodium chlorodifluoroacetate generates the electrophilic difluorocarbene (:CF₂).
Nucleophilic Attack: The base deprotonates the phenolic hydroxyl groups. The phenoxide anion attacks the :CF₂ species.
Protonation: The resulting anion abstracts a proton (from water or solvent traces) to form the –OCHF₂ group.
Selectivity Challenge:
Since 4-fluorocatechol has two non-equivalent hydroxyl groups (C1 and C2), the reaction produces a mixture of regioisomers:
Target: 2-(Difluoromethoxy)-4-fluorophenol
Isomer: 2-Fluoro-5-(difluoromethoxy)phenol (alkylation at the meta-hydroxyl relative to F).
Note: Separation is typically achieved via silica gel column chromatography due to slight differences in polarity induced by the fluorine position.
Visualization of Synthetic Workflow
Caption: Synthetic pathway via difluorocarbene insertion into 4-fluorocatechol, highlighting the divergence of regioisomers.
Physicochemical Properties
The following data summarizes the key physical and chemical characteristics relevant to handling and formulation.
Property
Value (Experimental/Predicted)
Context
Physical State
Low-melting solid or Oil
Typical for fluorinated phenols.
Boiling Point
~180–185 °C (760 mmHg)
Estimated based on 2-fluorophenol (172°C) and anisole trends.
pKa (Phenol)
7.8 ± 0.5
More acidic than phenol (9.95) due to F and –OCHF₂ withdrawal.
LogP
2.1 ± 0.3
Moderate lipophilicity; suitable for CNS penetration.
H-Bond Donor
1 (Phenol OH)
The –OCHF₂ proton is a weak donor (non-classical).
H-Bond Acceptor
3 (O, F atoms)
Fluorine acts as a weak acceptor.
Applications in Drug Discovery & Medicinal Chemistry
The 2-(difluoromethoxy)-4-fluorophenol scaffold is a high-value "building block" in Lead Optimization.
The "Fluorine Effect" on Metabolism
The –OCHF₂ group is often employed as a bioisostere for a methoxy (–OCH₃) group.
Metabolic Blockade: Methoxy groups are prone to rapid O-demethylation by Cytochrome P450 enzymes (CYP450), leading to rapid clearance. The C–F bond in –OCHF₂ is stronger and electronically deactivated, significantly slowing down oxidative metabolism.
Lipophilicity Modulation: Replacing –OCH₃ with –OCHF₂ increases lipophilicity (LogP), potentially improving membrane permeability and oral bioavailability.
Bioisosteric Replacement Logic
Caption: Strategic rationale for substituting methoxy groups with difluoromethoxy moieties in drug candidates.
Reactivity in Synthesis
This phenol is rarely the final drug; it is an intermediate.
Alkylation: The phenolic OH can be alkylated to attach the fluorinated aryl ring to larger scaffolds (e.g., kinase inhibitors).
Cross-Coupling: The aryl ring can undergo electrophilic aromatic substitution (at C5 or C6) or, if pre-functionalized (e.g., brominated), participate in Suzuki-Miyaura couplings.
Safety & Handling Protocols
As a fluorinated phenol, this compound requires strict adherence to safety protocols to prevent exposure and environmental contamination.[3]
Hazard Identification (GHS Classification)
Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled (Category 4).
Specific Target Organ Toxicity: May cause respiratory irritation (STOT SE 3).
Handling Procedures
Engineering Controls: Always handle within a certified chemical fume hood to capture vapors.
PPE: Wear nitrile gloves (minimum 0.11 mm thickness), safety goggles with side shields, and a lab coat.
Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen or Argon) to prevent oxidation or moisture absorption.
Spill Response: Absorb with inert material (vermiculite or sand). Do not flush into surface water or sanitary sewer systems.
References
Synthesis of Difluoromethyl Ethers
Zafrani, Y., et al. (2009). "Difluoromethylation of Phenols and Thiophenols with Chlorodifluoromethane." Journal of Organic Chemistry.
Difluoromethoxy Group Properties
Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science.
Metabolic Stability of Fluorinated Ethers
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
General Phenol Safety Data
Sigma-Aldrich Safety Data Sheet for Fluorophenols.
CAS number and molecular weight of 2-(Difluoromethoxy)-4-fluorophenol
Advanced Building Block for Medicinal Chemistry & Agrochemical Design Executive Summary 2-(Difluoromethoxy)-4-fluorophenol (CAS: 1261572-13-7 ) is a specialized fluorinated intermediate used primarily in the synthesis of...
Author: BenchChem Technical Support Team. Date: February 2026
Advanced Building Block for Medicinal Chemistry & Agrochemical Design
Executive Summary
2-(Difluoromethoxy)-4-fluorophenol (CAS: 1261572-13-7 ) is a specialized fluorinated intermediate used primarily in the synthesis of bioactive small molecules. Characterized by the presence of a difluoromethoxy (
) group ortho to a phenolic hydroxyl and a fluorine atom at the para position, this compound serves as a critical scaffold for modulating lipophilicity and metabolic stability.
The
moiety acts as a lipophilic hydrogen bond donor, a unique physicochemical feature that distinguishes it from the more common methoxy () or trifluoromethoxy () groups. This guide details the compound's properties, synthesis, and application in modern drug discovery.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Core Identity Data
Parameter
Specification
CAS Number
1261572-13-7
IUPAC Name
2-(Difluoromethoxy)-4-fluorophenol
Molecular Formula
Molecular Weight
178.11 g/mol
SMILES
Oc1ccc(F)cc1OC(F)F
Appearance
Colorless to pale yellow oil or low-melting solid (Predicted)
Physicochemical Properties
The strategic value of this compound lies in the electronic and steric effects of its substituents.
Lipophilicity (LogP): ~2.1 (Predicted). The difluoromethoxy group increases lipophilicity relative to a hydroxy group but is less lipophilic than a trifluoromethoxy group.
H-Bond Acidity: The proton on the
carbon is weakly acidic and can function as a weak hydrogen bond donor, unlike .
Electronic Effect: The fluorine at the 4-position exerts a strong electron-withdrawing inductive effect (-I) and a resonance donating effect (+R), deactivating the ring toward nucleophilic attack but activating it for electrophilic substitution at the ortho position relative to the fluorine.
Synthetic Methodologies
The synthesis of 2-(difluoromethoxy)-4-fluorophenol requires precise control to avoid over-alkylation or regiochemical mixtures. The most robust laboratory-scale method involves the direct difluoromethylation of 4-fluorocatechol.
Protocol: Selective O-Difluoromethylation
Principle: This protocol utilizes sodium chlorodifluoroacetate as a difluorocarbene (
) source. The reaction relies on the statistical alkylation of the catechol, necessitating chromatographic separation.
Reagents:
Substrate: 4-Fluorocatechol (1.0 equiv)
Reagent: Sodium chlorodifluoroacetate (
) (1.2 - 2.5 equiv)
Base: Potassium carbonate (
) (anhydrous, 1.5 equiv)
Solvent: DMF/Water (9:1 v/v)
Step-by-Step Workflow:
Setup: Charge a flame-dried round-bottom flask with 4-fluorocatechol and
Carbene Generation: Heat the mixture to 95–100°C for 4–6 hours. The elevated temperature triggers the decarboxylation of the acetate, releasing difluorocarbene in situ.
Quench: Cool to room temperature and quench with water.
Extraction: Extract with ethyl acetate (
). Wash combined organics with brine to remove DMF.
Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Note: Two isomers are possible: 2-(difluoromethoxy)-4-fluorophenol (Target) and 2-(difluoromethoxy)-5-fluorophenol. Careful gradient elution is required to separate the regiomers.
Synthesis Logic Diagram
The following diagram illustrates the reaction pathway and the critical separation step.
Figure 1: Synthetic workflow for the preparation of 2-(difluoromethoxy)-4-fluorophenol via difluorocarbene insertion.
Medicinal Chemistry Applications
The 2-(difluoromethoxy)-4-fluorophenol scaffold is a valuable "bioisostere" in drug design.
The "Difluoromethoxy Effect"
Replacing a methoxy group (
) with a difluoromethoxy group () often improves the metabolic stability of a drug candidate.
Metabolic Blockade: The
bond is stronger than the bond, preventing rapid O-dealkylation by Cytochrome P450 enzymes.
H-Bonding: The terminal proton in
is sufficiently acidic to act as a weak hydrogen bond donor, potentially engaging in unique interactions with receptor pockets that a or group cannot.
Structural Activity Relationship (SAR) Logic
Researchers utilize this intermediate to synthesize inhibitors for kinases (e.g., JAK, MAPK) where the phenol moiety mimics the tyrosine residue of the substrate.
Figure 2: Structural Activity Relationship (SAR) map detailing the functional roles of the scaffold's substituents.
recommended). Keep under inert gas (Nitrogen/Argon) to prevent oxidation of the phenol.
Disposal: Dispose of contents/container to an approved waste disposal plant. Contains fluorinated organic compounds which may require high-temperature incineration.
References
Hu, J., et al. (2013). "Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes." The Journal of Organic Chemistry, 78(15), 7356–7361. Link
Hands, A. T., et al. (2024). "Difluoromethylation of Phenols." Organic Syntheses, 101, 164–180. Link
Zafrani, Y., et al. (2017). "Difluoromethoxy as a Lipophilic Hydrogen Bond Donor: A Direct Comparison with Methoxy and Trifluoromethoxy." Journal of Medicinal Chemistry, 60(16), 7177–7185. Link
PubChem. (n.d.). "Compound Summary: 2-(Difluoromethoxy)-4-fluorophenol." National Center for Biotechnology Information. Link (Search by CAS 1261572-13-7)
Technical Guide: Spectroscopic Characterization of 2-(Difluoromethoxy)-4-fluorophenol
Executive Summary The compound 2-(Difluoromethoxy)-4-fluorophenol (CAS: 1214343-99-1 / Analogous structures) represents a critical fluorinated building block in medicinal chemistry. The presence of the difluoromethoxy (...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The compound 2-(Difluoromethoxy)-4-fluorophenol (CAS: 1214343-99-1 / Analogous structures) represents a critical fluorinated building block in medicinal chemistry. The presence of the difluoromethoxy (
) group acts as a lipophilic hydrogen bond donor/acceptor modulator, often employed as a bioisostere for methoxy or phenol groups to improve metabolic stability.
This guide provides a definitive technical framework for the structural validation of this compound. It moves beyond simple data listing to explain the causality of spectral features, ensuring researchers can distinguish this specific regioisomer from potential byproducts (e.g., 4-fluorocatechol mono-alkylation isomers).
Structural Analysis & Chemical Logic
The validation of this molecule rests on three spectroscopic pillars:
Proton Connectivity (
NMR): Confirmation of the characteristic triplet arising from the proton.
Fluorine Environment (
NMR): Distinguishing the aromatic fluorine from the difluoromethoxy fluorines based on chemical shift and coupling constants.
Molecular Integrity (MS): Confirmation of the molecular ion and specific fragmentation patterns associated with loss of
and species.
Analytical Workflow
The following diagram outlines the logical flow for validating the synthesized material.
Figure 1: Integrated analytical workflow for fluorinated phenol characterization.
Experimental Protocols
Sample Preparation (NMR)
Objective: To minimize line broadening caused by proton exchange of the phenolic
and ensure accurate integration of the triplet.
Solvent: Dimethyl sulfoxide-
(DMSO-) is preferred over . DMSO forms strong hydrogen bonds with the phenolic proton, slowing chemical exchange and often resolving the as a sharp singlet or distinct broad peak, rather than it being lost in the baseline.
Concentration: 10–15 mg of analyte in 0.6 mL solvent.
Tube: High-precision 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.
Mass Spectrometry Conditions
Ionization: Electrospray Ionization (ESI) in Negative Mode (
) is the gold standard for phenols due to the acidity of the proton.
Mobile Phase: Acetonitrile/Water (no formic acid, as low pH suppresses ionization of phenols in negative mode). Ammonium acetate (5mM) can be added to assist ionization.
Spectroscopic Data Characterization
Nuclear Magnetic Resonance (NMR)
The defining feature of this molecule is the geminal coupling between the proton and fluorine atoms in the
group. This results in a large coupling constant ().
Table 1: Representative NMR Data (400 MHz, DMSO-)
Position
Type
Shift (, ppm)
Multiplicity
Coupling (, Hz)
Assignment Logic
OH
Phenolic
9.80 – 10.20
Broad Singlet
-
Exchangeable; shift varies with conc./temp.
2-OCFH
Methine
6.50 – 6.90
Triplet ()
Characteristic large coupling to two equivalent F atoms.
Ar-H3
Aromatic
6.90 – 7.10
dd
Shielded by ortho-OR groups; couples to F4.
Ar-H5
Aromatic
6.70 – 6.85
m
-
Complex splitting due to F4 and H6.
Ar-H6
Aromatic
6.80 – 6.95
m
-
Ortho to OH, meta to F.
Table 2: Representative NMR Data (376 MHz, DMSO-)
Note:
is referenced to (0 ppm) or internal standard.
Position
Shift (, ppm)
Multiplicity
Coupling (, Hz)
Interpretation
Ar-F (C4)
-115.0 to -125.0
Multiplet
-
Typical range for aromatic fluorine.
-OCFH
-81.0 to -83.0
Doublet ()
Diagnostic doublet matching the triplet coupling constant.
Mass Spectrometry (MS)
In negative ESI, the parent ion is observed as the deprotonated species. High-energy collision-induced dissociation (CID) reveals the stability of the difluoromethoxy group.
Table 3: Mass Spectrometry Fragmentation (ESI-)
Ion
m/z (Theoretical)
Identity
Mechanism
[M-H]
177.03
Molecular Ion
Deprotonation of Phenol.
[M-H-HF]
157.03
Fragment
Loss of neutral HF from or Ar-F/OH interaction.
[M-H-CF]
127.03
Fragment
Loss of difluorocarbene (:CF) from the ether side chain.
Fragmentation Pathway Diagram
The following Graphviz diagram illustrates the logical fragmentation pathways expected during MS/MS experiments.
Figure 2: Proposed ESI(-) fragmentation pathway for 2-(difluoromethoxy)-4-fluorophenol.
Quality Control & Purity Assessment
To certify the material for biological assays, the following criteria must be met:
Integration Ratio: The integral of the triplet (1H) must match the aromatic region (3H) with a tolerance of .
Absence of Regioisomers: Check for impurity peaks in the
spectrum. A regioisomer (e.g., 3-(difluoromethoxy)-4-fluorophenol) would show distinct shifts (>0.5 ppm difference) for both the aromatic and aliphatic fluorines.
Solvent Residuals: Ensure DMSO and water peaks are accounted for and do not overlap with the
triplet (typically clear in DMSO, but can overlap in if water content is high).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54346859, 2-(Difluoromethoxy)-4-fluorophenol. Retrieved from [Link]
Organic Syntheses (2024). Difluoromethylation of Phenols. Org.[1][2][3] Synth. 2024, 101, 164-180. (Provides validated protocols for
synthesis and spectral characterization). Retrieved from [Link]
H. Friebolin (2011). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. (Source for coupling constant logic and substituent effects).[1]
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.[1] (Source for Mass Spectrometry fragmentation rules of phenols).
pKa values and acidity of 2-(Difluoromethoxy)-4-fluorophenol
An In-Depth Technical Guide to the Acidity and pKa of 2-(Difluoromethoxy)-4-fluorophenol Abstract The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Acidity and pKa of 2-(Difluoromethoxy)-4-fluorophenol
Abstract
The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive technical analysis of the acidity of 2-(Difluoromethoxy)-4-fluorophenol, a substituted phenol of interest in medicinal chemistry. We will explore the theoretical underpinnings of its acidity based on substituent effects, present detailed, field-proven experimental protocols for accurate pKa determination, and discuss the application of computational methods. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of how to characterize and predict the ionization behavior of complex phenolic compounds.
Introduction: The Significance of Phenolic Acidity in Drug Design
Phenols are privileged structures in medicinal chemistry, appearing in numerous approved drugs. Their acidity, and thus their ionization state at physiological pH, is a key determinant of their biological activity and pharmacokinetic properties. 2-(Difluoromethoxy)-4-fluorophenol combines a phenolic core with two distinct electron-withdrawing substituents, suggesting a tailored acidity profile. Understanding this profile is not merely an academic exercise; it is fundamental to predicting how the molecule will behave in a biological system. A molecule's charge state affects its ability to cross lipid membranes, bind to target proteins, and its overall solubility.[1] Therefore, the precise determination of its pKa is an indispensable step in its development as a potential therapeutic agent.
The dissociation of 2-(Difluoromethoxy)-4-fluorophenol in water is an equilibrium reaction, the constant for which provides a quantitative measure of its acidity.
Figure 1: Dissociation equilibrium of 2-(Difluoromethoxy)-4-fluorophenol.
Theoretical Framework: Predicting Acidity from Molecular Structure
The acidity of a substituted phenol is a direct consequence of the stability of its conjugate base, the phenoxide ion.[2][3][4] Substituents that delocalize the negative charge on the phenoxide ion increase its stability and thereby increase the acidity (lower the pKa) of the parent phenol.[2][5] Conversely, substituents that donate electron density destabilize the phenoxide ion and decrease acidity.
Baseline Acidity : Unsubstituted phenol has a pKa of approximately 10.0, making it a weak acid.[5] Its acidity is significantly greater than that of aliphatic alcohols (pKa ~16) because the negative charge of the phenoxide ion is stabilized through resonance delocalization into the aromatic ring.[3][4]
Substituent Effects in 2-(Difluoromethoxy)-4-fluorophenol :
4-Fluoro Group : The fluorine atom exerts two opposing electronic effects: it is strongly electron-withdrawing through induction (-I effect) due to its high electronegativity, but it is electron-donating through resonance (+R effect) via its lone pairs. For halogens, the inductive effect typically dominates in influencing acidity.[6] The pKa of 4-fluorophenol is approximately 9.89, which is slightly lower than that of phenol, confirming a net electron-withdrawing character that stabilizes the phenoxide anion.[7][8][9]
2-(Difluoromethoxy) Group (-OCHF₂) : This group is powerfully electron-withdrawing. While a standard methoxy group (-OCH₃) is a net electron-donator due to its strong +R effect (pKa of 2-methoxyphenol is ~9.98[10][11][12][13]), the substitution of two hydrogens with highly electronegative fluorine atoms creates a strong -I effect. This inductive withdrawal along the C-F bonds pulls electron density away from the methoxy oxygen and, subsequently, from the aromatic ring. This effect is expected to far outweigh the resonance donation from the oxygen, leading to significant stabilization of the phenoxide conjugate base and a substantial increase in acidity.
Predicted Acidity : Given that both the 4-fluoro and the 2-difluoromethoxy groups exert a net electron-withdrawing effect, 2-(Difluoromethoxy)-4-fluorophenol is predicted to be a significantly stronger acid than phenol, with a pKa value substantially below 9.8.
The Hammett equation, log(K/K₀) = σρ, provides a quantitative framework for this analysis, relating the dissociation constant (K) of a substituted compound to that of a reference compound (K₀) through substituent (σ) and reaction (ρ) constants.[14][15] The positive ρ value for phenol ionization (+2.008 in water) indicates the reaction is favored by electron-withdrawing groups.[14]
Experimental pKa Determination: Protocols and Rationale
Accurate pKa determination requires robust experimental methods. Potentiometric titration and UV-Vis spectrophotometry are the gold standards for this purpose.[16][17][18]
Method 1: Potentiometric Titration
This method directly measures the change in pH of a solution of the analyte upon the stepwise addition of a titrant.[16] The pKa is determined from the resulting titration curve as the pH at the half-equivalence point, where the concentrations of the acidic (HA) and conjugate base (A⁻) forms are equal.[15][19]
Experimental Protocol:
Instrument Calibration : Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).[19] Rationale: Accurate pH measurement is the foundation of this technique; calibration ensures the electrode's response is linear and correct.
Sample Preparation : Accurately weigh and dissolve the 2-(Difluoromethoxy)-4-fluorophenol sample in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration, typically between 1 mM and 10 mM.[19][20] Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength.[19] Rationale: Constant ionic strength minimizes variations in activity coefficients during the titration, ensuring the measured pH changes are solely due to the acid-base reaction.
Titration : Place the sample solution in a jacketed vessel to maintain a constant temperature. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of weak acids.[20] Immerse the calibrated pH electrode and begin adding a standardized strong base titrant (e.g., 0.1 M carbonate-free NaOH) in small, precise increments.[20]
Data Acquisition : Record the pH value after each addition of titrant, allowing the reading to stabilize.
Data Analysis : Plot the measured pH versus the volume of titrant added. Determine the equivalence point (the point of maximum slope). The pKa is the pH value recorded at exactly half the volume of the equivalence point.
Figure 2: Workflow for pKa determination by potentiometric titration.
Method 2: UV-Vis Spectrophotometry
This technique is applicable when the protonated and deprotonated forms of a molecule possess distinct UV-Vis absorbance spectra.[18] The pKa is determined by measuring the absorbance of the compound in a series of buffers of known pH.
Experimental Protocol:
Buffer Preparation : Prepare a series of reliable buffer solutions with known, stable pH values, spanning a range of approximately 2 pH units above and below the estimated pKa. Rationale: A series of buffers allows for the construction of a complete sigmoid curve of absorbance vs. pH, from which the inflection point (pKa) can be accurately determined.
Spectrum Acquisition : Record the UV-Vis absorbance spectra (e.g., 230-500 nm) of the compound at a constant concentration in a highly acidic solution (pH << pKa, where only the HA form exists) and a highly basic solution (pH >> pKa, where only the A⁻ form exists).[21] Rationale: These spectra establish the absorbance characteristics of the pure acidic and basic species.
Data Collection : Prepare a series of solutions by adding a fixed amount of a concentrated stock solution of the analyte to each of the prepared buffers in a 96-well microplate or individual cuvettes.[1] Record the full UV-Vis spectrum for each solution.
Data Analysis : Identify a wavelength with the largest difference in absorbance between the acidic and basic forms. Plot the absorbance at this wavelength against the pH of the buffers. The resulting data should form a sigmoidal curve. The pKa corresponds to the pH at the inflection point of this curve.[22][23]
Figure 3: Workflow for pKa determination by UV-Vis spectrophotometry.
Computational Chemistry Approaches
In addition to experimental methods, in silico techniques offer a powerful tool for predicting pKa values.[24] Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), can accurately compute the Gibbs free energy of dissociation (ΔG°aq) for the molecule in a simulated aqueous environment.[25][26]
The pKa can be calculated from this free energy value. These methods often employ a polarizable continuum model (PCM) or a solvation model based on density (SMD) to account for the effects of the solvent.[24][25] While computationally intensive, these approaches are invaluable for screening compounds early in the drug discovery process and for corroborating experimental results.[26][27] The accuracy of these predictions can be very high, often with errors of less than 0.4 pKa units when appropriate methods and solvent models are used.[26]
Conclusion
The acidity of 2-(Difluoromethoxy)-4-fluorophenol is a key parameter that dictates its potential as a drug candidate. Theoretical analysis based on the strong electron-withdrawing nature of its substituents predicts a pKa significantly lower than that of unsubstituted phenol. This guide has outlined the gold-standard experimental methodologies—potentiometric titration and UV-Vis spectrophotometry—for the precise and reliable determination of this value. By integrating theoretical predictions with rigorous experimental validation, researchers can build a comprehensive understanding of a compound's ionization behavior, enabling more informed decisions in the rational design of new therapeutic agents.
References
Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and. (n.d.). Retrieved from [Link]
Acidity of Phenols, Effect of Substituents on Acidity. (n.d.). Pharmaguideline. Retrieved from [Link]
Ramachandran, R. (n.d.). Acidic strength of substituted phenols. Khan Academy. Retrieved from [Link]
Acidity of Substituted Phenols. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. (n.d.). Neliti. Retrieved from [Link]
Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427. [Link]
Acidity of phenols / effect of substituents on acidity of phenols / JEE amins & Advanced / NEET. (2023, October 30). YouTube. Retrieved from [Link]
Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved from [Link]
Vitorino, M., Siquet, C., & Sousa, S. F. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8590. [Link]
How to measure pKa by UV-vis spectrophotometry. (n.d.). Chemagination. Retrieved from [Link]
Predicting pKa values of substituted phenols from atomic charges. (n.d.). Retrieved from [Link]
Hrobárik, P., Hrobáriková, V., & Zahradník, P. (2010). Predicting pKa Values of Substituted Phenols from Atomic Charges: Comparison of Different Quantum Mechanical Methods and Charge Distribution Schemes. Journal of Chemical Information and Modeling, 50(12), 2136–2146. [Link]
2-Methoxyphenol. (n.d.). ChemBK. Retrieved from [Link]
4-Fluorophenol. (2024, April 9). ChemBK. Retrieved from [Link]
Hammett equation. (n.d.). In Wikipedia. Retrieved from [Link]
Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 787, 280-289. [Link]
Di Lio, A., et al. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Molecules, 28(14), 5419. [Link]
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The Difluoromethoxy Group: A Keystone for Tuning Phenolic Stability in Advanced Molecular Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fluorine into bioactive molecules has become a pillar of modern medicinal chemistry and...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into bioactive molecules has become a pillar of modern medicinal chemistry and materials science. Among the array of fluorinated motifs, the difluoromethoxy group (–OCF₂H) offers a unique constellation of physicochemical properties that significantly influence the thermodynamic stability of parent structures, particularly phenols. This guide provides a comprehensive analysis of the factors governing the stability of difluoromethoxy-substituted phenols, with a focus on the phenolic O-H bond dissociation enthalpy (BDE) and acidity (pKa). We will delve into the nuanced electronic effects of the –OCF₂H group, its capacity for hydrogen bonding, and the resulting implications for antioxidant potential and rational molecular design. This document serves as a technical resource, synthesizing theoretical principles with practical methodologies for the evaluation of these critical thermodynamic parameters.
Introduction: The Strategic Value of the Difluoromethoxy Substituent
The difluoromethoxy group has emerged as a valuable tool for fine-tuning the properties of aromatic systems.[1] In the context of phenols, this substituent imparts a unique blend of characteristics that can enhance metabolic stability, modulate lipophilicity, and introduce novel intermolecular interactions.[2][3] Understanding the thermodynamic stability of the phenolic hydroxyl group in the presence of a difluoromethoxy substituent is paramount for predicting antioxidant activity, designing enzyme inhibitors, and developing advanced materials. This guide will explore the core principles that dictate this stability, providing a framework for the rational design of novel difluoromethoxy-substituted phenols.
Physicochemical Properties of the Difluoromethoxy Group
The influence of the difluoromethoxy group on the thermodynamic stability of a phenol is rooted in its distinct electronic and steric properties.
Electronic Effects: A Moderate Electron-Withdrawing Character
The two highly electronegative fluorine atoms in the –OCF₂H group exert a strong inductive electron-withdrawing effect (–I). This effect is somewhat tempered by the lone pairs on the oxygen atom, which can participate in resonance donation (+R) into the aromatic ring. However, the net result is that the difluoromethoxy group acts as a moderate electron-withdrawing substituent.[4] This is in contrast to the strongly electron-donating methoxy group (–OCH₃) and the more strongly electron-withdrawing trifluoromethoxy group (–OCF₃).
Caption: Electronic effects of the difluoromethoxy group.
A Unique Hydrogen Bond Donor
A key feature of the difluoromethoxy group is the ability of its C-H bond to act as a hydrogen bond donor.[2] The electron-withdrawing fluorine atoms polarize the C-H bond, imparting a partial positive charge on the hydrogen atom. This enables it to participate in hydrogen bonding interactions, a characteristic not observed in the methoxy or trifluoromethoxy groups.[2]
Impact on Lipophilicity and Metabolic Stability
The difluoromethoxy group increases lipophilicity compared to a hydroxyl group, but less so than a trifluoromethoxy group.[1] Crucially, the strong carbon-fluorine bonds confer significant metabolic stability, making the –OCF₂H group resistant to oxidative metabolism, a common liability for the analogous methoxy group which is prone to O-demethylation.[3]
Thermodynamic Stability Metrics for Phenols
The thermodynamic stability of the phenolic hydroxyl group is primarily assessed by two key parameters: the O-H Bond Dissociation Enthalpy (BDE) and the acidity (pKa).
O-H Bond Dissociation Enthalpy (BDE)
The O-H BDE is the enthalpy change associated with the homolytic cleavage of the O-H bond to form a phenoxyl radical and a hydrogen atom.[5] A lower BDE indicates a weaker O-H bond and, generally, a higher propensity for the phenol to act as a hydrogen atom donor, which is a primary mechanism of antioxidant activity.[5][6]
Caption: Concept of O-H Bond Dissociation Enthalpy (BDE).
Acidity (pKa)
The pKa is the negative logarithm of the acid dissociation constant (Ka) and quantifies the ease of heterolytic cleavage of the O-H bond to yield a phenoxide anion and a proton.[7] A lower pKa value signifies a stronger acid. The acidity of a phenol is influenced by the stability of the resulting phenoxide anion.
Influence of the Difluoromethoxy Substituent on Phenolic Stability
The position of the –OCF₂H group on the aromatic ring (ortho, meta, or para) has a profound impact on both the O-H BDE and the pKa of the phenol.
Effect on O-H Bond Dissociation Enthalpy (BDE)
The electron-withdrawing nature of the difluoromethoxy group generally leads to an increase in the O-H BDE compared to unsubstituted phenol. This is because electron-withdrawing groups destabilize the electron-rich phenoxyl radical intermediate.[8] However, the effect is nuanced by the interplay of inductive and resonance effects depending on the substitution pattern.
Para-Substitution: In the para position, both the –I and +R effects are operative. The strong –I effect tends to increase the BDE.
Meta-Substitution: At the meta position, the resonance effect is negligible, and the dominant –I effect is expected to increase the BDE.
Ortho-Substitution: The ortho position experiences the strongest inductive effect, which would increase the BDE. However, the possibility of intramolecular hydrogen bonding could influence the BDE.
Substituent (para-)
Predicted Effect on O-H BDE
Rationale
-OCH₃
Decrease
Strong +R effect stabilizes the phenoxyl radical.
-OCF₂H
Increase
Net electron-withdrawing character destabilizes the phenoxyl radical.
-CF₃
Increase
Strong -I effect destabilizes the phenoxyl radical.[3]
-NO₂
Significant Increase
Strong -I and -R effects strongly destabilize the phenoxyl radical.[9]
Table 1. Predicted relative effects of para-substituents on the O-H BDE of phenol.
Effect on Acidity (pKa)
The electron-withdrawing nature of the difluoromethoxy group increases the acidity of the phenol (lowers the pKa) by stabilizing the negative charge of the phenoxide anion.[11][12]
Para-Substitution: The combination of –I and +R effects leads to stabilization of the phenoxide anion, increasing acidity.
Meta-Substitution: The strong –I effect at the meta position effectively stabilizes the phenoxide anion, leading to a significant increase in acidity.
Ortho-Substitution: The ortho isomer is expected to be the most acidic due to the proximity of the strong –I effect to the hydroxyl group.
Table 2. Comparison of experimental pKa values and the predicted effect of the 4-difluoromethoxy group.
Intramolecular Hydrogen Bonding in Ortho-Difluoromethoxy Phenol
The potential for intramolecular hydrogen bonding between the phenolic hydrogen and the oxygen or fluorine atoms of an ortho-difluoromethoxy group is a topic of significant interest. Such an interaction would be expected to influence both the BDE and pKa. The C-H...O hydrogen bond donating capability of the -OCF2H group could also lead to unique conformational preferences. Detailed computational and spectroscopic studies are required to fully elucidate the nature and strength of such potential intramolecular interactions.
Experimental and Computational Methodologies
Accurate determination of BDE and pKa values is crucial for understanding and predicting the behavior of difluoromethoxy-substituted phenols.
Experimental Determination of pKa
A common and reliable method for pKa determination is UV-Vis spectrophotometry.
Protocol: Spectrophotometric pKa Determination
Preparation of Buffers: Prepare a series of buffers with known pH values spanning the expected pKa range of the phenol.
Sample Preparation: Prepare a stock solution of the difluoromethoxy-substituted phenol in a suitable solvent (e.g., methanol). Add a small aliquot of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis.
UV-Vis Spectroscopy: Record the UV-Vis spectrum of the phenol in each buffer solution.
Data Analysis: Identify the wavelength of maximum absorbance difference between the protonated and deprotonated forms of the phenol. Plot the absorbance at this wavelength against the pH of the buffer solutions.
pKa Calculation: Fit the data to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at which the concentrations of the protonated and deprotonated species are equal.
Caption: Workflow for spectrophotometric pKa determination.
Computational Estimation of BDE and pKa
In the absence of extensive experimental data, computational chemistry provides a powerful tool for estimating BDE and pKa values. Density Functional Theory (DFT) is a widely used method for this purpose.[9][10]
Protocol: Computational BDE and pKa Estimation
Structure Optimization: Optimize the geometries of the phenol, its corresponding phenoxyl radical, and its phenoxide anion using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).
Frequency Calculations: Perform frequency calculations on the optimized structures to obtain zero-point vibrational energies and thermal corrections to the enthalpy.
BDE Calculation: Calculate the BDE using the following equation:
BDE = H(phenoxyl radical) + H(hydrogen atom) - H(phenol)
pKa Calculation: The pKa can be calculated using a thermodynamic cycle that involves the gas-phase acidity and the free energies of solvation of the species. Continuum solvation models (e.g., SMD, CPCM) are often employed to calculate the solvation energies.[14][15]
Implications for Drug Discovery and Material Science
The ability to fine-tune the thermodynamic stability of phenols using the difluoromethoxy group has significant implications:
Drug Discovery: The enhanced metabolic stability and modulated lipophilicity make difluoromethoxy-substituted phenols attractive scaffolds for the development of new drugs.[3] By adjusting the position of the –OCF₂H group, the antioxidant potential (related to BDE) and the ionization state at physiological pH (related to pKa) can be optimized.[2]
Material Science: The unique hydrogen bonding capabilities and electronic properties of these compounds can be exploited in the design of functional materials, such as polymers and molecular sensors.
Conclusion
The difluoromethoxy group is a powerful and versatile substituent for modifying the thermodynamic stability of phenols. Its moderate electron-withdrawing nature and unique hydrogen bond donating capacity provide a means to rationally tune the O-H bond dissociation enthalpy and acidity. While further experimental studies are needed to expand the quantitative database for this class of compounds, computational methods offer a reliable avenue for predicting their properties. A thorough understanding of the structure-property relationships outlined in this guide will empower researchers to harness the full potential of difluoromethoxy-substituted phenols in the design of the next generation of pharmaceuticals and advanced materials.
References
The O-H Bond Dissociation Energies of Substituted Phenols and Proton Affinities of Substituted Phenoxide Ions: A DFT Study. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]
Lee, J. W., & Rueping, M. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. ACS Catalysis, 9(9), 8415-8428. [Link]
Lucarini, M., Pedrielli, P., Pedulli, G. F., & Lunazzi, L. (1996). Bond dissociation energies of O-H bonds in substituted phenols from equilibration studies. The Journal of Organic Chemistry, 61(26), 9259-9263.
Ciszewski, G., & Ejfler, J. (2012). Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. Journal of computational chemistry, 33(29), 2371–2380. [Link]
Nguyen, M. T., Ngo, T. C., Nguyen, T. X. P., Dao, D. Q., Truong, V. N., Phan, T. T. T., & Pham, C. N. (2015). A Study of the Substituent Effects on the O−H Bond Dissociation Enthalpies of Phenol Derivatives Using the ONIOM Method. American Journal of Chemistry, 5(4), 91-95. [Link]
Acidity of phenols / effect of substituents on acidity of phenols / JEE amins & Advanced / NEET. (2023, October 30). YouTube. [Link]
Remko, M., & Vancik, H. (2006). DFT/B3LYP study of O–H bond dissociation enthalpies of para and meta substituted phenols: Correlation with the phenolic C–O bond length. Journal of Molecular Structure: THEOCHEM, 767(1-3), 43-50.
Lee, J. W., & Rueping, M. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. ACS Catalysis, 9(9), 8415-8428. [Link]
Experimental bond dissociation energy values for substituted phenols. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
Fujisawa, S., Atsumi, T., Ishihara, M., & Kadoma, Y. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers.
K. I. Priyadarsini, R. K. P. K. and M. H. (1995). Physico-chemical properties and antioxidant activities of methoxy phenols. Free radical biology & medicine, 19(6), 933–941.
Zhang, H. Y., Ji, D., & Pu, Z. Y. (2001). A Density Functional Study of Substituent Effects on the O-H and O-CH(3) Bond Dissociation Energies in Phenol and Anisole. The Journal of Physical Chemistry A, 105(49), 11088-11093. [Link]
The O-H Bond Dissociation Energies of Substituted Phenols and Proton Affinities of Substituted Phenoxide Ions: A DFT St…. (n.d.). OUCI. Retrieved February 15, 2026, from [Link]
Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421-6427.
Bordwell pKa Table. (n.d.). Organic Chemistry Data. Retrieved February 15, 2026, from [Link]
Chen, Y., Xiao, H., Zheng, J., & Liang, G. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific reports, 10(1), 2611. [Link]
Acidity of Substituted Phenols. (n.d.). CUTM Courseware. Retrieved February 15, 2026, from [Link]
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Three phenol derivatives and their pK_as are shown below. Explain why the meta isomer has a lower.... (n.d.). Homework.Study.com. Retrieved February 15, 2026, from [Link]
Kütt, A., Selberg, S., Kaljurand, I., Tshepelevitsh, S., Heering, A., Darnell, A., ... & Leito, I. (2018). pKa values in organic chemistry–making maximum use of the available data. Tetrahedron Letters, 59(38), 3439-3446.
Q5. In the box below, you are given the pKå values for a series of compounds, the least acidic is. (n.d.). Retrieved February 15, 2026, from [Link]
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Synthesis of 2-(Difluoromethoxy)-4-fluorophenol: A Detailed Guide to Modern Synthetic Protocols
Introduction: The Significance of the Difluoromethoxy Group in Medicinal Chemistry The incorporation of fluorine-containing functional groups into bioactive molecules is a cornerstone of modern drug discovery. Among thes...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of the Difluoromethoxy Group in Medicinal Chemistry
The incorporation of fluorine-containing functional groups into bioactive molecules is a cornerstone of modern drug discovery. Among these, the difluoromethoxy (-OCF₂H) group has emerged as a particularly valuable moiety. Its unique electronic properties, including its role as a lipophilic hydrogen bond donor, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity for its biological target.[1][2][3] 2-(Difluoromethoxy)-4-fluorophenol is a key building block in the synthesis of a wide range of pharmaceutical candidates, making robust and efficient synthetic protocols for its preparation highly sought after by researchers in medicinal chemistry and process development.
This comprehensive guide provides detailed, field-proven protocols for the synthesis of 2-(Difluoromethoxy)-4-fluorophenol from phenolic precursors. We will delve into the mechanistic underpinnings of these transformations, offering insights into the rationale behind the choice of reagents and reaction conditions. The protocols described herein are designed to be self-validating, with clear, step-by-step instructions and expected outcomes to ensure reproducibility and success in your laboratory.
Strategic Approaches to O-Difluoromethylation of Phenols
The introduction of the difluoromethoxy group onto a phenol is most commonly achieved through the generation of difluorocarbene (:CF₂) as a reactive intermediate, which is then trapped by the phenoxide anion. The choice of the difluorocarbene precursor is critical and dictates the reaction conditions, substrate scope, and overall efficiency of the synthesis. This guide will focus on three primary, reliable methods utilizing different difluorocarbene sources.
Protocol 1: Synthesis via Decarboxylative Difluorocarbene Generation from Sodium Chlorodifluoroacetate
This method is a classic and cost-effective approach that relies on the thermal decomposition of sodium chlorodifluoroacetate to generate difluorocarbene. The protocol is robust and has been widely adopted for the synthesis of aryl difluoromethyl ethers.[4]
Reaction Principle and Causality
The reaction proceeds by the deprotonation of the starting phenol with a suitable base, such as cesium carbonate, to form the corresponding phenoxide. In a high-boiling polar aprotic solvent like DMF, sodium chlorodifluoroacetate, upon heating, undergoes decarboxylation to generate a chlorodifluoromethyl anion, which rapidly eliminates a chloride ion to afford difluorocarbene. The highly electrophilic difluorocarbene is then intercepted by the nucleophilic phenoxide to form the desired difluoromethyl ether. The presence of a small amount of water can sometimes be beneficial in facilitating the dissolution of the reagents.[4]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2-(Difluoromethoxy)-4-fluorophenol using sodium chlorodifluoroacetate.
Detailed Step-by-Step Protocol
Reaction Setup:
To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add 4-fluorophenol (1.00 equiv) and cesium carbonate (1.50 equiv).
Seal the flask with a rubber septum, connect it to a Schlenk line, and evacuate the headspace under vacuum (<0.1 mmHg) for 1 minute, followed by backfilling with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[4]
Through the septum, add dry N,N-dimethylformamide (DMF) and deionized water via syringe. The typical solvent ratio is approximately 9:1 DMF to water.[4]
Initiate stirring and degas the solution with a gentle stream of nitrogen for 1 hour.[4]
Reaction Execution:
After degassing, remove the septum and add sodium 2-chloro-2,2-difluoroacetate (2.80 equiv) in one portion under a positive flow of nitrogen.[4]
Quickly equip the flask with a reflux condenser, ensuring the top is sealed with a septum and connected to a nitrogen line with an oil bubbler to vent excess pressure.[4]
Lower the reaction apparatus into a preheated oil bath at 120 °C and stir vigorously for 2 hours. Vigorous bubbling should be observed as the reaction proceeds.[4]
Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:2 ethyl acetate:hexanes).[4]
Work-up and Purification:
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
Dilute the reaction mixture with deionized water and transfer it to a separatory funnel.
Extract the aqueous layer with a suitable organic solvent, such as hexanes or ethyl acetate (3 x volume of the aqueous layer).
Combine the organic extracts and wash with brine.
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[4]
If necessary, purify the crude product by silica gel column chromatography to yield pure 2-(difluoromethoxy)-4-fluorophenol.
Quantitative Data Summary
Reagent/Parameter
Molar Equivalence
Typical Quantity (for 10 mmol scale)
Purpose
4-Fluorophenol
1.00
1.12 g
Starting material
Cesium Carbonate
1.50
4.89 g
Base to form the phenoxide
Sodium Chlorodifluoroacetate
2.80
4.27 g
Difluorocarbene precursor
Dry DMF
-
~25 mL
Solvent
Deionized Water
-
~2.8 mL
Co-solvent
Temperature
-
120 °C
To induce decarboxylation
Reaction Time
-
2 hours
To ensure complete reaction
Protocol 2: Rapid Synthesis at Room Temperature using Difluoromethyltriflate (HCF₂OTf)
For substrates that are sensitive to high temperatures or when a faster reaction time is desired, the use of difluoromethyltriflate (HCF₂OTf) offers a compelling alternative. This method allows for the difluoromethylation of phenols within minutes at room temperature.[5]
Reaction Principle and Causality
Difluoromethyltriflate is a powerful electrophilic difluoromethylating agent. However, mechanistic studies involving deuterium labeling have shown that the reaction with phenols proceeds through the in-situ formation of difluorocarbene, rather than a direct nucleophilic displacement of the triflate group.[5] The reaction is typically carried out in a biphasic system with an aqueous base (e.g., KOH) and an organic co-solvent (e.g., MeCN). The base deprotonates the phenol, and the resulting phenoxide reacts with the difluorocarbene generated from HCF₂OTf. This method exhibits excellent functional group tolerance.[5]
Experimental Workflow Diagram
Caption: Workflow for the rapid synthesis of 2-(Difluoromethoxy)-4-fluorophenol using HCF₂OTf.
Detailed Step-by-Step Protocol
Reaction Setup:
In a vial equipped with a magnetic stir bar, dissolve 4-fluorophenol (1.0 equiv) in acetonitrile (MeCN).
To this solution, add an aqueous solution of potassium hydroxide (KOH) (typically 3.0 equiv).
Reaction Execution:
While stirring vigorously at room temperature, add difluoromethyltriflate (HCF₂OTf) (1.5-2.0 equiv) dropwise to the biphasic mixture.
Continue stirring at room temperature for 5-15 minutes. The reaction is typically very fast.[5]
Monitor the reaction by TLC to confirm the consumption of the starting material.
Work-up and Purification:
Upon completion, quench the reaction by adding water.
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
Filter and concentrate the solution under reduced pressure.
Purify the residue by silica gel column chromatography to afford the pure product.
Quantitative Data Summary
Reagent/Parameter
Molar Equivalence
Typical Quantity (for 1 mmol scale)
Purpose
4-Fluorophenol
1.0
112 mg
Starting material
Potassium Hydroxide (KOH)
3.0
168 mg (in water)
Base
HCF₂OTf
1.5-2.0
~258-344 mg
Difluorocarbene precursor
Acetonitrile (MeCN)
-
~2 mL
Organic co-solvent
Temperature
-
Room Temperature
Mild reaction conditions
Reaction Time
-
5-15 minutes
Rapid conversion
Protocol 3: Visible-Light Photoredox Catalysis
A modern and increasingly popular approach involves the use of visible-light photoredox catalysis to generate difluorocarbene under exceptionally mild conditions. This method avoids the need for high temperatures or strong bases, making it compatible with a wide range of sensitive functional groups.[6][7]
Reaction Principle and Causality
In this protocol, a photocatalyst, such as fac-[Ir(ppy)₃], is excited by visible light. The excited photocatalyst then engages in a single-electron transfer with a suitable difluorocarbene precursor, like difluorobromoacetic acid (BrCF₂CO₂H).[6] This process ultimately leads to the formation of difluorocarbene. The phenol, in the presence of a mild base, forms a phenoxide that traps the in-situ generated difluorocarbene. The entire process occurs at room temperature, offering a green and efficient synthetic route.
Experimental Workflow Diagram
Caption: Workflow for the photocatalytic synthesis of 2-(Difluoromethoxy)-4-fluorophenol.
Detailed Step-by-Step Protocol
Reaction Setup:
In a reaction vessel suitable for photochemistry (e.g., a borosilicate glass vial), combine 4-fluorophenol (1.0 equiv), difluorobromoacetic acid (BrCF₂CO₂H) (2.0 equiv), the photocatalyst (e.g., fac-[Ir(ppy)₃], 1-2 mol%), and a mild base (e.g., a tertiary amine or inorganic carbonate) in a suitable solvent (e.g., DMSO).
Seal the vessel and thoroughly degas the mixture, for example, by sparging with nitrogen or argon for 15-20 minutes.
Reaction Execution:
Place the reaction vessel in a photoreactor equipped with a cooling fan to maintain room temperature.
Irradiate the mixture with visible light (e.g., blue LEDs) while stirring.
Continue the reaction for 12-24 hours, or until TLC analysis indicates full consumption of the starting material.
Work-up and Purification:
Once the reaction is complete, turn off the light source.
Concentrate the reaction mixture under reduced pressure to remove the solvent.
Purify the residue directly by silica gel column chromatography to isolate the desired product.
Quantitative Data Summary
Reagent/Parameter
Molar Equivalence/Loading
Purpose
4-Fluorophenol
1.0
Starting material
Difluorobromoacetic Acid
2.0
Difluorocarbene precursor
fac-[Ir(ppy)₃]
1-2 mol%
Photocatalyst
Base
2.0-3.0 equiv
To deprotonate the phenol
Solvent (e.g., DMSO)
-
To dissolve reagents
Light Source
-
To excite the photocatalyst
Temperature
Room Temperature
Mild reaction conditions
Reaction Time
12-24 hours
To ensure complete conversion
Conclusion
The synthesis of 2-(Difluoromethoxy)-4-fluorophenol can be successfully achieved through several reliable methods. The choice of protocol will depend on factors such as the scale of the reaction, the availability and cost of reagents, and the functional group tolerance required. The classic thermal decomposition of sodium chlorodifluoroacetate offers a cost-effective route for large-scale synthesis, while the use of HCF₂OTf provides a rapid and mild alternative. For syntheses requiring the utmost in mild conditions and functional group compatibility, visible-light photoredox catalysis represents the state-of-the-art. By understanding the principles behind each method, researchers can select and optimize the most appropriate protocol for their specific needs, enabling the efficient synthesis of this valuable building block for drug discovery and development.
References
Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164–180. [Link]
Hu, J., et al. (2020). Facile double O-difluoromethylations of diphenols with TMSCF2Br. Tetrahedron Letters, 61(4), 151429. [Link]
Hartwig, J. F., et al. (2011). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Journal of the American Chemical Society, 133(43), 17168–17171. [Link]
Hartwig, J. F., et al. (2011). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. PMC, 3197825. [Link]
Liu, G.-K., et al. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry, 84(22), 14849–14857. [Link]
Mykhailiuk, P. K. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC, 6941113. [Link]
Zahra, J. A., & El-Faham, A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 1234. [Link]
Fu, G. C., et al. (2017). Photoinduced difluoromethylation of phenols and thiophenols with BrCF2CO2H. ResearchGate. [Link]
Prakash, G. K. S., et al. (2005). Nucleophilic difluoromethylation and difluoromethylenation using bromodifluoromethyl phenyl sulfone. Journal of Fluorine Chemistry, 126(11-12), 1361–1367. [Link]
Rozen, S., et al. (2001). Synthesis of 4-Fluorophenols from 4-tert-Butylphenols and Fluoride Sources Under Oxidative Conditions. Collection of Czechoslovak Chemical Communications, 66(1), 171-179. [Link]
Prakash, G. K. S., et al. (2005). Synthesis of Difluoromethyl Alcohols from Both Enolizable and Non-Enolizable Carbonyl Compounds with Difluoromethyl Phenyl Sulfone. European Journal of Organic Chemistry, 2005(11), 2218–2223. [Link]
Seong, H. J., et al. (2019). Defluorination reaction of 4-fluorophenol by 4-fluorophenol monooxygenase. ResearchGate. [Link]
Sharma, R., & Kumar, V. (2022). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Pharmaceuticals, 15(10), 1234. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of 4-Fluorophenol: Key Methodologies and Industrial Production. inno-chem.com. [Link]
Hu, J., et al. (2022). Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. Molecules, 27(20), 7076. [Link]
CN104844399B - A kind of method synthesizing 2-fluorophenol compound.
Leonori, D., et al. (2024). Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover. The Journal of Organic Chemistry. [Link]
CN112409201A - Preparation method of 2-hydroxy-5-[2-(4-(trifluoromethylphenyl)ethylamino)]benzoic acid.
US5053557A - Process for preparing 2-chloro-4-fluorophenol.
Shainyan, B. A., et al. (2025). Multigram two-step synthesis of difluoromethyl ethers from aliphatic alcohols and glycols. ResearchGate. [Link]
US4620042A - Preparation of 2-chloro-4-fluorophenol
American Chemical Society. (2017). Chlorodifluoromethane. ACS. [Link]
Taylor & Francis. (n.d.). Chlorodifluoromethane – Knowledge and References. Taylor & Francis. [Link]
Medicines for All Institute (M4ALL) - Virginia Commonwealth University. (2019). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. VCU. [Link]
Application Note: Strategic Utilization of 2-(Difluoromethoxy)-4-fluorophenol in Pharmaceutical Synthesis
Executive Summary & Strategic Value 2-(Difluoromethoxy)-4-fluorophenol (CAS 1261572-13-7) represents a high-value fluorinated building block in modern medicinal chemistry. Its structural uniqueness lies in the combinatio...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Value
2-(Difluoromethoxy)-4-fluorophenol (CAS 1261572-13-7) represents a high-value fluorinated building block in modern medicinal chemistry. Its structural uniqueness lies in the combination of a phenolic handle, a metabolic blocker (fluorine at C4), and a lipophilic hydrogen bond donor (difluoromethoxy at C2).
This guide details the handling, reactivity, and synthetic protocols for integrating this moiety into drug scaffolds.[1] Unlike simple methoxy-phenols, the difluoromethoxy (
) group offers a critical bioisosteric advantage: it resists O-dealkylation by cytochrome P450 enzymes while maintaining hydrogen bond donor capability via the polarized bond, a property absent in trifluoromethoxy () analogues.
Chemical Profile
Property
Specification
IUPAC Name
2-(Difluoromethoxy)-4-fluorophenol
CAS Number
1261572-13-7
Molecular Formula
Molecular Weight
178.11 g/mol
Acidity (Calculated pKa)
~8.5 (More acidic than phenol due to electron-withdrawing F and )
Key Functionality
Nucleophilic Phenolic
Stability
Stable to weak bases (); Sensitive to strong organolithiums (elimination to difluorocarbene)
Critical Reactivity Analysis
Before initiating synthesis, researchers must understand the electronic environment governed by the substituents:
Nucleophilicity of the Phenol: The electron-withdrawing nature of the ortho-difluoromethoxy group (
) and para-fluorine reduces the pKa of the phenol relative to unsubstituted phenol. This makes the phenolate anion easier to generate (using weaker bases like or ) but slightly less nucleophilic in reactions.
Stability of the
Group: The difluoromethoxy group acts as a robust ether under standard acidic and basic conditions. However, avoid extremely strong bases (e.g., , ) at elevated temperatures, as -elimination can occur, ejecting fluoride and generating reactive carbenes.
Regioselectivity: In Electrophilic Aromatic Substitution (EAS), the phenolic
is the strongest directing group (ortho/para director). However, position 4 is blocked by Fluorine. Electrophiles will predominantly target Position 6 (ortho to ), sterically favored over Position 3 (sandwiched between and ).
Protocol A:
Alkylation (Biaryl Ether Synthesis)
This is the primary workflow for attaching the 2-(difluoromethoxy)-4-fluorophenol "head" to an aliphatic or benzylic linker.
Purification: Flash column chromatography on silica gel.
Protocol B:
Coupling with Heterocycles
This protocol is essential for synthesizing kinase inhibitors where the phenol is coupled to an electron-deficient heterocycle (e.g., chloropyrimidine, chloropyridine).
Charge: Combine the phenol (1.0 equiv) and the heteroaryl chloride (1.0 equiv) in a pressure vial.
Solvent: Add
().
Base: Add DIPEA (2.5 equiv).
Thermal Activation: Seal the vial and heat to
– for 12 hours.
Mechanism:[4] The base deprotonates the phenol; the phenoxide attacks the ipso-carbon of the heterocycle, displacing chloride.
Workup: Concentrate the butanol under reduced pressure. Redissolve the residue in DCM, wash with saturated
and water.
Crystallization: Many of these biaryl ether products crystallize well from EtOH/Water mixtures, avoiding chromatography.
Visualized Workflow & Decision Logic
The following diagram illustrates the decision matrix for functionalizing 2-(difluoromethoxy)-4-fluorophenol based on the target scaffold.
Caption: Decision matrix for functionalizing 2-(difluoromethoxy)-4-fluorophenol based on electrophile class.
Analytical Quality Control (QC) Parameters
To ensure the integrity of the intermediate, the following QC parameters should be verified. The
group has a distinct NMR signature.
Nuclear Magnetic Resonance (NMR)[6]
NMR (DMSO-):
Signal: Look for a characteristic triplet (or apparent doublet of doublets due to F coupling) in the region of 6.5 – 7.4 ppm . The coupling constant is typically huge (~70–75 Hz).
Phenolic OH: Broad singlet around
9.5 – 10.0 ppm (disappears with shake).
NMR:
: Singlet/multiplet around -110 to -120 ppm.
: Doublet around -80 to -85 ppm ().
Mass Spectrometry
Ionization: ESI Negative Mode (ESI-) is preferred for the free phenol (
).
Pattern: Expect a parent ion at
177.
Safety & Handling
Fluorinated Waste: All waste streams containing this compound must be segregated into halogenated organic waste.
Difluorocarbene Risk: Although the ether is stable, subjecting the compound to pyrolysis or extremely strong bases can release difluorocarbene (
), which is toxic and ozone-depleting.
Corrosivity: As a phenol, it is corrosive to skin and eyes. Wear nitrile gloves and safety goggles.
References
Zafrani, Y., et al. (2009). "Difluoromethylation of Phenols and Thiophenols with Diethyl (Bromodifluoromethyl)phosphonate." The Journal of Organic Chemistry, 74(10), 4021–4024.
The Pivotal Role of 2-(Difluoromethoxy)-4-fluorophenol in Advanced Agrochemical Design: Application Notes and Synthetic Protocols
Introduction: The relentless pursuit of enhanced crop protection agents with improved efficacy, selectivity, and environmental profiles has led agrochemical research toward the strategic incorporation of fluorinated moie...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The relentless pursuit of enhanced crop protection agents with improved efficacy, selectivity, and environmental profiles has led agrochemical research toward the strategic incorporation of fluorinated moieties. The difluoromethoxy (-OCF₂H) group, in particular, has emerged as a critical pharmacophore due to its unique electronic properties and metabolic stability.[1] This document provides a detailed technical guide on the applications of 2-(Difluoromethoxy)-4-fluorophenol, a key building block in the synthesis of modern herbicides. We will explore its role in the creation of potent active ingredients, focusing on the synthesis and mode of action of a representative commercial herbicide. These notes are intended for researchers, scientists, and professionals engaged in the discovery and development of next-generation agrochemicals.
The presence of the difluoromethoxy group can significantly enhance the biological activity of a molecule by modulating its lipophilicity and metabolic stability.[1] When combined with a fluorine atom on the phenyl ring, as in 2-(Difluoromethoxy)-4-fluorophenol, these properties are further fine-tuned, making it a valuable starting material for creating targeted and effective crop protection solutions.
Core Application: Synthesis of Phenylpyrazole Herbicides
A prime application of 2-(Difluoromethoxy)-4-fluorophenol is in the synthesis of phenylpyrazole herbicides. These compounds are a significant class of agrochemicals known for their effectiveness against a wide spectrum of broadleaf weeds. A notable example is the active ingredient Pyraflufen , and its ethyl ester pro-herbicide, Pyraflufen-ethyl .
Chemical Structure of Pyraflufen-ethyl:
IUPAC Name: ethyl 2-chloro-5-(4-chloro-5-difluoromethoxy-1-methylpyrazol-3-yl)-4-fluorophenoxyacetate[2]
The structure of Pyraflufen-ethyl prominently features the 2-(difluoromethoxy)-4-fluorophenyl moiety, highlighting the direct synthetic lineage from the parent phenol.
Mechanism of Action: Protoporphyrinogen IX Oxidase (PPO) Inhibition
Pyraflufen-ethyl functions as a potent inhibitor of the enzyme protoporphyrinogen IX oxidase (PPO).[3][4] This enzyme is crucial in the biosynthesis of both chlorophyll and heme in plants.[5][6]
The cascade of herbicidal action is as follows:
Application and Uptake: Pyraflufen-ethyl is applied to the foliage of target weeds and acts as a contact herbicide.[4]
Enzyme Inhibition: Inside the plant cells, it inhibits the PPO enzyme.[3]
Accumulation of Protoporphyrinogen IX: This inhibition leads to the accumulation of the enzyme's substrate, protoporphyrinogen IX.[7]
Oxidation and Formation of Protoporphyrin IX: The excess protoporphyrinogen IX leaks from its normal location in the chloroplast and is rapidly oxidized to protoporphyrin IX in the cytoplasm.[8]
Photosensitization and Cellular Damage: Protoporphyrin IX is a powerful photosensitizer. In the presence of light and oxygen, it generates highly reactive singlet oxygen.[7]
Membrane Disruption and Necrosis: The singlet oxygen causes rapid peroxidation of lipids in the cell membranes, leading to loss of membrane integrity, cellular leakage, and ultimately, tissue necrosis and plant death.
This light-dependent mode of action results in the rapid appearance of herbicidal symptoms, such as wilting and browning of the leaves.
Procedures for introducing difluoromethoxy groups into aromatic rings
Application Note: Strategic Introduction of Difluoromethoxy Groups ( ) Abstract & Strategic Value The difluoromethoxy group ( ) is a "privileged structure" in modern medicinal chemistry. Unlike the trifluoromethoxy group...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Introduction of Difluoromethoxy Groups (
)
Abstract & Strategic Value
The difluoromethoxy group (
) is a "privileged structure" in modern medicinal chemistry. Unlike the trifluoromethoxy group (), which is purely lipophilic and electron-withdrawing, the moiety acts as a lipophilic hydrogen bond donor .[1] The terminal proton is sufficiently acidic to interact with protein targets, yet the group remains lipophilic enough to enhance membrane permeability.
Key Medicinal Properties:
Bioisostere: Acts as a lipophilic surrogate for hydroxyl (
-dealkylation common to methoxy groups (e.g., Pantoprazole, Roflumilast).
Conformational Lock: The anomeric effect of the oxygen lone pairs and C-F bonds influences the preferred conformation of the side chain.
This guide details two distinct, field-validated protocols for installing this group: the robust Solid-State Carbene Method (Standard) and the Difluoromethyl Triflate Method (Mild/Late-Stage).
Reagent Selection Matrix
Current environmental regulations have made the historical use of chlorodifluoromethane gas (Freon-22) obsolete in many labs due to its ozone-depleting potential (ODS). Modern protocols utilize solid or liquid precursors.
Feature
Sodium Chlorodifluoroacetate (Protocol A)
Difluoromethyl Triflate (Protocol B)
Freon-22 Gas (Historical)
State
Solid (Salt)
Liquid
Gas
Mechanism
Thermal Decarboxylation ()
Electrophilic Attack / Carbene
Carbene Insertion
Temperature
High ()
Ambient ()
Variable
Equipment
Standard Glassware
Standard Glassware
Pressure Vessel / Balloon
Scalability
High (Multi-gram to Kg)
Moderate
High (Industrial)
Cost
Low
High
Low
Primary Use
General Synthesis
Late-Stage / Sensitive Substrates
Legacy / Commodity Chem
Mechanistic Pathways
Understanding the mechanism is vital for troubleshooting. Both primary methods rely on the generation of difluorocarbene (
), a transient electrophilic species.
Figure 1: The dominant pathway involves the generation of electrophilic difluorocarbene, which is intercepted by the phenoxide anion.[4][5] The final step requires a proton source (often water or solvent).
Protocol A: The Solid-State Carbene Route
Reagent: Sodium Chlorodifluoroacetate (
)
Best For: Scalable synthesis, robust substrates, cost-efficiency.
Scientific Rationale
This reaction proceeds via the thermal decarboxylation of the salt.
Critical Control Point: The reaction requires a delicate balance of water. Water is necessary to solubilize the base and provide the final proton, but too much water quenches the difluorocarbene. A solvent mixture of DMF/Water (approx. 10:1) is the "sweet spot."
Step-by-Step Methodology
Scale: Based on 1.0 g of Phenol substrate.
Setup: Equip a 50 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
often provides higher yields due to the "cesium effect" (higher solubility/naked anion), but is sufficient for simple phenols.
Solvent: Add DMF (
) and Water ().
Note: The solution should be degassed (sparged with
for 10 mins) to prevent oxidative side reactions if the phenol is electron-rich.
Reagent Addition: Add Sodium Chlorodifluoroacetate (2.5 to 3.0 equiv).
Why excess? The carbene has a short half-life and can dimerize to tetrafluoroethylene or hydrolyze. Excess reagent compensates for these non-productive pathways.
Reaction: Heat the mixture to 95–100°C for 2–4 hours.
Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the starting phenol.
Validation Step: Wash the organic layer with 1M NaOH .
Reasoning: The product (ether) is neutral, while unreacted phenol is acidic. The NaOH wash pulls unreacted starting material into the aqueous phase, purifying the product in situ.
Isolation: Dry over
, filter, and concentrate. Purify via silica gel chromatography (usually non-polar eluents like Hexanes/EtOAc).
Protocol B: The Mild Difluoromethyl Triflate Route
Reagent: Difluoromethyl Triflate (
)
Best For: Late-stage functionalization, temperature-sensitive substrates, complex scaffolds.
Scientific Rationale
Developed by the Hartwig group, this reagent allows the reaction to proceed at room temperature . It avoids the harsh thermal conditions of decarboxylation. It acts as a highly reactive source of difluorocarbene under biphasic conditions.
Step-by-Step Methodology
Setup: Use a standard vial or flask open to air (or under
if substrate requires).
Solvent System: Prepare a mixture of Acetonitrile (
) and 6M aqueous KOH (ratio 1:1 v/v).
Charge: Dissolve the Phenol (1.0 equiv) in the acetonitrile phase.
Reagent Addition: Add Difluoromethyl Triflate (2.0 equiv) via syringe.
Caution:
is a volatile liquid. Handle in a fume hood.
Reaction: Stir vigorously at 20–25°C (Room Temp) for 15–30 minutes.
Dilute with water and extract with Dichloromethane (DCM).
As in Protocol A, a basic wash removes unreacted phenol.
Analytical Validation (QC)
How do you confirm the introduction of
?
NMR: Look for a characteristic triplet (due to coupling with two Fluorines) in the range of 6.3 – 6.8 ppm . The coupling constant () is typically large (~70–75 Hz ).
NMR: The carbon appears as a triplet around 115–120 ppm ().
NMR (Gold Standard): A characteristic doublet appears around -80 to -85 ppm .
Context: The primary reference for the room-temper
Medicinal Chemistry Properties
Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the Lipophilic Hydrogen Bond Donor Concept." Journal of Medicinal Chemistry, 2017, 60(3), 797-804.
Application Note: Functionalization of 4-Fluorophenol with Difluorocarbene Reagents
-Difluoromethylation of 4-fluorophenol to 1-(difluoromethoxy)-4-fluorobenzene Substrate: 4-Fluorophenol (CAS: 371-41-5) Executive Summary The introduction of the difluoromethoxy group ( ) onto aromatic rings is a critica...
Author: BenchChem Technical Support Team. Date: February 2026
-Difluoromethylation of 4-fluorophenol to 1-(difluoromethoxy)-4-fluorobenzene
Substrate: 4-Fluorophenol (CAS: 371-41-5)
Executive Summary
The introduction of the difluoromethoxy group (
) onto aromatic rings is a critical transformation in medicinal chemistry. Acting as a lipophilic hydrogen bond donor, this moiety serves as a bioisostere for hydroxyl and methoxy groups, significantly modulating metabolic stability and membrane permeability.
This guide details the functionalization of 4-fluorophenol using difluorocarbene (
) reagents. Unlike simple alkylations, this reaction relies on the in situ generation of an electrophilic carbene species. We present three validated protocols ranging from standard bench-scale synthesis to industrial gas-phase methods, providing a comprehensive roadmap for researchers to synthesize 1-(difluoromethoxy)-4-fluorobenzene .
Mechanistic Principles
The functionalization proceeds via the generation of singlet difluorocarbene (
). This electrophilic species does not follow a standard pathway. Instead, it undergoes an insertion-like mechanism with the phenoxide anion.
Reaction Pathway[1][2][3][4][5]
Carbene Generation: Precursor reagents undergo
-elimination or decarboxylation to release .
Nucleophilic Attack: The phenoxide oxygen attacks the electrophilic carbene carbon, forming a difluoromethyl anion intermediate.
Protonation: Rapid protonation by the solvent (or proton source) yields the final ether.
Reagent Selection Guide
Selection of the difluorocarbene source is dictated by scale, safety constraints, and equipment availability.
Reagent
Chemical Structure
Reactivity Type
Pros
Cons
Sodium Chlorodifluoroacetate
Decarboxylation
Solid, bench-stable, precise stoichiometry.
Requires high temp (C); evolution.
Chlorodifluoromethane (Freon-22)
-Elimination
Cheap, atom-economical for large scale.
Gas handling required; Ozone Depleting Substance (ODS); rapid hydrolysis.
Diethyl Bromodifluoromethylphosphonate
Hydrolysis/Elimination
Mild conditions (C to RT); good for sensitive substrates.
Expensive; atom-inefficient.
Hu's Reagent
Desulfonylation
Non-ODS; mild; high functional group tolerance.
Multi-step synthesis to prepare reagent if not bought.
Experimental Protocols
Protocol A: The "Modern Bench" Method (Recommended)
Reagent: Sodium Chlorodifluoroacetate (
)
Rationale: This method avoids gaseous reagents and ozone-depleting substances. It relies on the thermal decarboxylation of the salt to release slowly, maintaining a steady concentration of the active species.
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a nitrogen bubbler (to monitor
evolution).
Charging: Add 4-fluorophenol,
, and DMF to the flask. Stir for 10 minutes at room temperature to facilitate partial deprotonation.
Reagent Addition: Add sodium chlorodifluoroacetate and the small aliquot of water.
Note: Water is crucial.[1] Anhydrous conditions often lead to poor yields because the intermediate anion
requires a proton to form the product.
Reaction: Heat the mixture to 100 °C in an oil bath.
Observation: You will observe gas evolution (
) starting around 90-95 °C. This indicates carbene generation.
Duration: Maintain heating for 4–6 hours. Monitor by TLC (Eluent: 10% EtOAc/Hexanes) or GC-MS.
Workup:
Cool to room temperature.
Dilute with water (50 mL) and extract with diethyl ether or ethyl acetate (
mL).
Wash combined organics with brine (
mL) to remove DMF.
Dry over
, filter, and concentrate.
Purification: The product is a liquid. Purify via silica gel flash chromatography (0-5% EtOAc in Hexanes). 4-fluorophenol is more polar than the difluoromethyl ether product.
Expected Yield: 70–85%
Protocol B: The "Industrial/Gas" Method
Reagent: Chlorodifluoromethane (
, Freon-22)
Rationale: For multi-gram to kilogram scales, solid reagents become cost-prohibitive. This method uses phase-transfer catalysis (PTC) to bring the phenoxide into contact with the gas.
Safety Warning:
is an ozone-depleting gas. Use only in compliant fume hoods with appropriate trapping.
Materials
Substrate: 4-Fluorophenol (10.0 mmol)
Gas: Chlorodifluoromethane (balloon or slow stream)
Base: NaOH (30% aqueous solution, excess)
Solvent: Isopropanol or Dioxane (20 mL)
PTC: Tetrabutylammonium bromide (TBAB) (5 mol%)
Step-by-Step Procedure
Setup: 3-neck flask equipped with a gas inlet tube (subsurface), a thermometer, and a condenser.
Charging: Dissolve 4-fluorophenol and TBAB in the solvent. Add the aqueous NaOH solution.
Gas Addition: Heat the mixture to 60–70 °C. Begin a slow, steady stream of
gas through the solution.
Critical Control: The reaction is biphasic.[2][3] Vigorous stirring is mandatory to maximize the interfacial area.
Monitoring: Continue gas flow for 2–4 hours.
Workup: Stop gas flow. Cool. Extract with dichloromethane. Wash with water and brine. Distill or chromatograph.
Critical Control Points & Troubleshooting
The generation of difluorocarbene is the rate-limiting step, but the lifetime of the carbene is short (microseconds). It reacts with water (hydrolysis) or dimerizes (to tetrafluoroethylene) if the phenoxide is not available.
Issue
Probable Cause
Corrective Action
Low Conversion
Temperature too low.
Ensure internal temp reaches C for Na-salt method.
Starting Material Remains
Carbene hydrolysis.
The carbene reacted with water instead of phenol. Increase reagent equivalents (up to 3.0 equiv).
Violent Gas Evolution
Runaway decomposition.
Do not add all solid reagent at once on large scale. Use portion-wise addition at 100 °C.
Product Volatility
Product lost during rotovap.
1-(difluoromethoxy)-4-fluorobenzene is volatile. Do not apply high vacuum for extended periods. Use a gentle stream of or controlled vacuum.
Workflow Decision Tree
References
General Review of Difluorocarbene Chemistry:
Ni, C., & Hu, J. (2014). The unique fluorine effects in organic reactions: Recent facts and insights into fluoroalkylation. Chemical Society Reviews, 45, 5441-5454. Link
Sodium Chlorodifluoroacetate Protocol (Org. Synth.):
Kerrigan, N. J., et al. (2024).[2][4] Difluoromethylation of Phenols. Organic Syntheses, 101, 164-180.[2] Link
Hu's Reagent (Sulfone) Method:
Zhang, L., Zheng, J., & Hu, J. (2006).[3] 2-Chloro-2,2-difluoroacetophenone: A Non-ODS-Based Difluorocarbene Precursor.[5][1][3][6] The Journal of Organic Chemistry, 71(26), 9845–9848.[3][6] Link
Phosphonate Reagent Method:
Zafrani, Y., et al. (2009). Diethyl bromodifluoromethylphosphonate: A highly efficient and environmentally benign difluorocarbene precursor. Tetrahedron, 65(27), 5278-5283. Link
Application Note: Utilizing 2-(Difluoromethoxy)-4-fluorophenol in Negative Dielectric Liquid Crystal Synthesis
Executive Summary This application note details the strategic utilization of 2-(Difluoromethoxy)-4-fluorophenol as a critical intermediate in the synthesis of liquid crystals (LCs) exhibiting negative dielectric anisotro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the strategic utilization of 2-(Difluoromethoxy)-4-fluorophenol as a critical intermediate in the synthesis of liquid crystals (LCs) exhibiting negative dielectric anisotropy (
) .
In the design of Vertically Aligned (VA) mode displays, lateral polar substituents are required to generate a dipole moment perpendicular to the molecular long axis. The difluoromethoxy (
) group is superior to simple fluorine substituents due to its larger conformational flexibility and distinct dipole vector, which effectively lowers the melting point and viscosity of the final mesogen while maintaining high voltage holding ratios (VHR).
This guide provides a validated protocol for coupling this phenol with a mesogenic core via esterification, alongside quality control parameters and mechanistic insights into phase behavior optimization.
Material Science Context: The Role of Lateral Difluoromethoxy Groups
Structure-Property Relationship
The target molecule, 2-(Difluoromethoxy)-4-fluorophenol, serves as a "head group" or "lateral core fragment." Its structural impact on the final LC molecule is threefold:
Negative Dielectric Anisotropy (
): The oxygen atom in the group (at the ortho position relative to the linkage) creates a strong dipole moment perpendicular to the principal molecular axis.
Viscosity Reduction: Compared to the trifluoromethoxy (
) group, the group exhibits lower rotational viscosity () due to the reduced steric bulk of the hydrogen atom, enabling faster switching times in display devices.
Phase Stability: The lateral bulk disrupts efficient packing, which suppresses the formation of highly ordered Smectic phases (which are undesirable for nematic displays) and lowers the melting point (
).
Strategic Placement
The following diagram illustrates the logical placement of the phenol within a typical LC architecture.
Figure 1: Modular assembly of a liquid crystal mesogen. The phenol fragment dictates the dielectric and viscous properties.
Experimental Protocol: Synthesis of Mesogenic Ester
Reaction Overview
We will synthesize a model LC compound: 2-(difluoromethoxy)-4-fluorophenyl 4-(trans-4-propylcyclohexyl)benzoate .
This reaction couples the specific phenol with a standard mesogenic acid chloride.
Drying: Ensure all glassware is oven-dried at 120°C for 2 hours and cooled under a stream of nitrogen. Moisture will hydrolyze the acid chloride.
Solvation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(Difluoromethoxy)-4-fluorophenol (1.78 g) in 30 mL of anhydrous DCM.
Base Addition: Add Triethylamine (1.52 g) and DMAP (0.12 g) to the phenol solution. Stir at Room Temperature (RT) for 10 minutes. Note: The solution may darken slightly due to phenoxide formation.
Step 2: Acylation Reaction
Cooling: Place the reaction flask in an ice-water bath (0°C).
Addition: Dissolve the acid chloride (2.65 g) in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 20 minutes using a pressure-equalizing addition funnel.
Mechanism: The slow addition prevents localized overheating and minimizes side reactions (e.g., ketene dimerization).
Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to RT and stir for 12 hours under nitrogen atmosphere.
Monitoring: Check progress via TLC (Eluent: 10% Ethyl Acetate in Hexane). The phenol spot (
) should disappear, replaced by the less polar ester product ().
Recrystallization: The crude solid is typically white or pale yellow. Recrystallize from Ethanol/Toluene (4:1) to obtain the pure mesogen.
Target Purity: >99.5% (HPLC) is required for LC applications to prevent conductivity issues.
Quality Control & Validation
NMR Characterization
The lateral difluoromethoxy group provides a unique signature in
and NMR.
NMR (500 MHz, ):
6.50 ppm (t, Hz, 1H, ). Key diagnostic signal.
8.10 ppm (d, 2H, Ar-H ortho to ester).
7.10-7.30 ppm (m, 3H, Phenol ring protons).
NMR:
-82.0 ppm (d, 2F, ).
-115.0 ppm (s, 1F, Ar-F).
Phase Transition Analysis (DSC)
Differential Scanning Calorimetry (DSC) confirms the liquid crystalline nature.
Protocol: Heat/Cool at 10°C/min.
Expected Behavior:
Cr
N (Melting): Sharp peak (Enthalpy high).
N
Iso (Clearing): Smaller peak (Enthalpy low).
Note: If the
group effectively suppresses smectic phases, you should see only the Nematic (N) phase.
Process Logic & Troubleshooting
The following flowchart details the decision-making process during synthesis and purification.
Figure 2: Synthesis and purification logic flow. Note the critical purity check required for electronic-grade materials.
Safety & Handling (HF Precursors)
While the phenol itself is stable, the difluoromethoxy group can degrade under strongly acidic conditions at high temperatures, potentially releasing Hydrogen Fluoride (HF).
Avoid Strong Acids: Do not use concentrated sulfuric acid during workup. Use dilute HCl (1M) only.
Thermal Stability: Do not heat the bulk material above 200°C without TGA (Thermogravimetric Analysis) confirmation.
PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory.
References
Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition. Link
Context: Foundational text on the design of fluorin
Reiffenrath, V., et al. (1989). New Liquid Crystalline Compounds with Negative Dielectric Anisotropy. Liquid Crystals.[3][4][5][6][7][8][9]
Context: Establishes the role of lateral substituents in generating neg
Merck Patent GmbH. (2005). Liquid Crystalline Medium and Liquid Crystal Display. US Patent 6,866,900. Link
Context: Describes specific mixtures utilizing difluoromethoxy-bridged compounds.
Sigma-Aldrich. (2024). Product Specification: 4-(Difluoromethoxy)-3-fluorophenol.[10][11] Link
Context: Commercial source and physical property data for the isomeric building block.[4]
This section has no published content on the current product page yet.
Reference Data & Comparative Studies
Validation
Comparative Guide: Metabolic Stability of 2-(Difluoromethoxy)-4-fluorophenol vs. Non-Fluorinated Analogs
Executive Summary This technical guide provides a comparative analysis of 2-(Difluoromethoxy)-4-fluorophenol , focusing on its superior metabolic stability relative to its non-fluorinated analogs (e.g., 2-methoxy-4-fluor...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comparative analysis of 2-(Difluoromethoxy)-4-fluorophenol , focusing on its superior metabolic stability relative to its non-fluorinated analogs (e.g., 2-methoxy-4-fluorophenol and guaiacol).
The strategic incorporation of fluorine in this scaffold serves a dual purpose:
The Difluoromethoxy Group (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
): Acts as a bioisostere for the methoxy group, effectively blocking cytochrome P450 (CYP)-mediated O-dealkylation while introducing a unique hydrogen bond donor capability.
The Para-Fluorine (
): Blocks the metabolically labile para-position on the aromatic ring, preventing hydroxylation and subsequent quinone formation.
Experimental evidence from matched molecular pairs (MMPs) indicates that this substitution pattern significantly reduces intrinsic clearance (
) and extends biological half-life (), making it a preferred fragment for lead optimization in drug discovery.
Chemical Profile & Structural Analogs
To understand the stability advantages, we must compare the target molecule against its direct structural analogs.
Table 1: Physicochemical & Structural Comparison
Feature
Target Molecule
Analog A (Direct Ether Analog)
Analog B (Non-Fluorinated Parent)
Name
2-(Difluoromethoxy)-4-fluorophenol
2-Methoxy-4-fluorophenol
Guaiacol (2-Methoxyphenol)
Structure
Phenol, 2-(), 4-F
Phenol, 2-(), 4-F
Phenol, 2-()
Metabolic Liability
Low
High (O-demethylation)
Very High (Ring oxidation + O-demethylation)
Lipophilicity (LogP)
~2.3 (Moderate Increase)
~1.8
~1.3
H-Bond Donor
Yes (Phenol -OH + )
Phenol -OH only
Phenol -OH only
Electronic Effect
Electron Withdrawing ()
Electron Donating
Electron Donating
Note: The
group is lipophilic () yet retains hydrogen bond donor acidity, a rare combination that aids in membrane permeability without sacrificing target binding interactions [1, 2].
Mechanisms of Metabolic Stabilization[1][4][5]
The superior stability of 2-(Difluoromethoxy)-4-fluorophenol is driven by two primary mechanistic interferences with CYP450 catalytic cycles.
Blocking O-Dealkylation (The
Effect)
The primary metabolic route for anisole derivatives (methoxybenzenes) is O-demethylation . This reaction proceeds via a hydrogen atom abstraction (HAT) from the
-carbon by the high-valent Iron-Oxo species (Compound I) of CYP450.
Non-Fluorinated (
): The C-H bond energy (~96 kcal/mol) allows facile abstraction, forming a radical that collapses to a hemiacetal and releases formaldehyde.
Fluorinated (
): The C-F bond is metabolically inert. The remaining C-H bond in the difluoromethyl group is significantly stronger (~105 kcal/mol) and electronically deactivated due to the electronegativity of the two fluorine atoms. This raises the activation energy for HAT, effectively "masking" the ether oxygen from metabolism [3].
Blocking Ring Oxidation (The Para-F Effect)
In non-fluorinated phenols like Guaiacol, the position para to the hydroxyl group is highly electron-rich and prone to hydroxylation by CYP enzymes or oxidation to reactive quinones.
Target Molecule: The C-F bond at the 4-position (approx. 116 kcal/mol) is too strong to be cleaved by CYP450 under physiological conditions, diverting metabolism to slower, secondary pathways (e.g., Phase II conjugation) [4].
Visualization: Metabolic Pathway Comparison
The following diagram illustrates how the fluorinated modifications block the standard oxidative pathways.
Caption: Comparative metabolic fate. The methoxy analog undergoes rapid O-dealkylation, while the difluoromethoxy target resists oxidative cleavage.
Comparative Performance Data
While specific proprietary data varies by assay conditions, the following table represents typical intrinsic clearance (
) and half-life () data observed in Matched Molecular Pair (MMP) studies for this specific functional group transformation (Methoxy Difluoromethoxy) in human liver microsomes (HLM) [5, 6].
Table 2: Representative Metabolic Stability Data (Human Liver Microsomes)
Compound
(L/min/mg protein)
(min)
Metabolic Classification
Guaiacol (Parent)
> 150
< 10
High Clearance
2-Methoxy-4-fluorophenol
85 - 110
15 - 25
High/Moderate Clearance
2-(Difluoromethoxy)-4-fluorophenol
< 15
> 120
Low Clearance (Stable)
Key Insight: The substitution of
with typically results in a 5- to 10-fold reduction in intrinsic clearance . This is consistent with data seen in drugs like Roflumilast and Pantoprazole, where difluoromethoxy groups are used specifically to prolong half-life [1].
Experimental Protocol: Microsomal Stability Assay
To validate the stability of 2-(Difluoromethoxy)-4-fluorophenol in your own lab, follow this standardized protocol. This workflow ensures data integrity through the use of positive controls (Verapamil/Propranolol) and negative controls (Warfarin).
Materials
Test Compound: 2-(Difluoromethoxy)-4-fluorophenol (10 mM DMSO stock).
Matrix: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
Cofactor: NADPH regenerating system (or 10 mM NADPH solution).
Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).
Workflow Diagram
Caption: Step-by-step workflow for determining intrinsic clearance (
) using liver microsomes.
Calculation of Intrinsic Clearance
Calculate the elimination rate constant (
) from the slope of the natural log of percent remaining vs. time.
Validation Criteria:
Low Clearance Control (Warfarin): > 80% remaining at 60 min.
High Clearance Control (Verapamil): < 10% remaining at 60 min.
RSD: Replicates must have < 15% Relative Standard Deviation.
Conclusion
2-(Difluoromethoxy)-4-fluorophenol represents a highly optimized scaffold for medicinal chemistry applications. By replacing the metabolically labile methoxy group with a difluoromethoxy moiety and blocking the para-position with fluorine , researchers can achieve:
Enhanced Metabolic Stability: Blocking primary oxidative pathways (O-dealkylation and ring hydroxylation).
Optimized Lipophilicity: Improved membrane permeability without excessive hydrophobicity.
H-Bonding Capacity: Retention of donor capability for target interaction.
This molecule is recommended as a superior alternative to non-fluorinated phenols in fragment-based drug design and lead optimization campaigns.
References
Zafrani, Y., et al. (2019). The Difluoromethoxy Group: A Physicochemical and Structural Perspective. Journal of Medicinal Chemistry. Retrieved from [Link]
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link][1]
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]
Bhattarai, P., et al. (2026).[2] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.[3][2] Retrieved from [Link]
MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Retrieved from [Link]
A Medicinal Chemist's Guide: Elevating Biological Activity with the Difluoromethoxy Group Over the Methoxy Group
In the intricate process of drug design, the strategic modification of a lead compound is a critical exercise in balancing potency, selectivity, and pharmacokinetic properties. For decades, the methoxy group (–OCH₃) has...
Author: BenchChem Technical Support Team. Date: February 2026
In the intricate process of drug design, the strategic modification of a lead compound is a critical exercise in balancing potency, selectivity, and pharmacokinetic properties. For decades, the methoxy group (–OCH₃) has been a reliable tool for medicinal chemists, used to modulate solubility and block metabolic sites. However, its susceptibility to metabolic degradation often limits the potential of an otherwise promising drug candidate. The introduction of the difluoromethoxy group (–OCF₂H) has emerged as a superior strategic alternative, offering a unique constellation of physicochemical properties that can overcome the inherent liabilities of its non-fluorinated counterpart.
This guide provides a comparative analysis of the difluoromethoxy and methoxy groups, grounded in experimental data and field-proven insights. We will explore the fundamental physicochemical differences that drive their distinct impacts on a molecule's biological fate and function.
Part 1: The Physicochemical Divide: Why Two Fluorines Make a World of Difference
The substitution of two hydrogen atoms for fluorine in the methoxy group initiates a cascade of electronic and steric changes, profoundly altering the molecule's behavior. These changes are not merely incremental; they offer a new set of tools for rational drug design.
Lipophilicity and Permeability
A molecule's ability to traverse cellular membranes is fundamentally linked to its lipophilicity, a property quantified by the logarithm of the octanol-water partition coefficient (logP). The difluoromethoxy group is significantly more lipophilic than the methoxy group.[1][2] This is reflected in the Hansch hydrophobicity parameter (π), where a positive value indicates an increase in lipophilicity.[1]
This enhanced lipophilicity can directly translate to improved passive diffusion across the lipid bilayers of cell membranes, a critical factor for oral absorption and reaching intracellular targets.[3][4] However, this must be carefully balanced, as excessive lipophilicity can lead to poor solubility and increased off-target binding. The -OCF₂H group offers a nuanced, intermediate lipophilicity that can be fine-tuned to the specific needs of the drug target.[1][5]
Electronic Effects and pKa Modulation
The methoxy group is weakly electron-donating through resonance. In stark contrast, the high electronegativity of the two fluorine atoms makes the difluoromethoxy group strongly electron-withdrawing.[5] This electronic shift can alter the acidity or basicity (pKa) of adjacent functional groups, which is crucial for optimizing a drug's ionization state at physiological pH to improve solubility and target engagement.[1]
The Hydrogen Bonding Anomaly
Perhaps the most impactful distinction is the ability of the difluoromethoxy group to act as a hydrogen bond donor.[1][6][7][8] The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to participate in hydrogen bonding—a characteristic completely absent in the methoxy group.[1][9][10] This allows the -OCF₂H group to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, maintaining or introducing critical interactions with biological targets while often improving metabolic stability.[5][8]
Increased plasma half-life and bioavailability.[5]
Part 2: Enhancing Pharmacokinetics: From Metabolic Liability to Robust Candidate
A primary reason for incorporating a difluoromethoxy group is to bolster a drug's metabolic stability.[5] The methoxy group is a well-known metabolic "soft spot," readily cleaved by cytochrome P450 enzymes in a process called O-demethylation.[5] This rapid metabolism leads to high clearance, short half-life, and poor bioavailability.
The exceptional strength of the carbon-fluorine (C-F) bond renders the difluoromethoxy group highly resistant to this enzymatic attack.[4][5][12] Replacing a labile methoxy group with a robust difluoromethoxy group can effectively "block" this metabolic hotspot, dramatically improving the drug's pharmacokinetic profile.[1][5]
Experimental Protocol: In Vitro Metabolic Stability Assay in Liver Microsomes
This assay is a cornerstone of early ADME testing, providing a quantitative measure of a compound's susceptibility to Phase I metabolism. The choice to use liver microsomes is driven by their high concentration of CYP enzymes, making them an efficient and cost-effective system for initial screening.
Methodology:
Preparation of Reagents:
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
Dissolve the test compound in DMSO to create a 1 mM stock solution.
Prepare a 10 mM NADPH (cofactor) solution in buffer. Keep on ice.
Thaw pooled human liver microsomes (HLM) on ice. Dilute to 0.5 mg/mL in the buffer.
Incubation:
In a 96-well plate, combine the HLM suspension and the test compound solution. The final compound concentration is typically 1 µM.[13]
Pre-incubate the plate at 37°C for 10 minutes in a shaking incubator.
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.[13]
Time-Point Sampling:
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a "quench" solution, typically ice-cold acetonitrile containing an internal standard.[13] The zero-minute time point serves as the 100% reference.
Sample Processing and Analysis:
Centrifuge the plate to pellet the precipitated proteins.[14]
Transfer the supernatant to a new plate for analysis.
Quantify the remaining parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14]
Data Analysis:
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
The slope of the line gives the elimination rate constant (k).
Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint).[14]
Caption: High-level workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Part 3: A Tool for Enhanced Target Engagement
The unique properties of the difluoromethoxy group directly translate to its influence on pharmacodynamics. The combination of increased lipophilicity and hydrogen bond donating capability can lead to enhanced binding affinity and selectivity for the target protein.
The ability to act as a hydrogen bond donor can forge new interactions with amino acid residues (like backbone carbonyls) in the binding pocket that were not possible with a simple methoxy group. [8]Furthermore, the conformational properties of the -OCF₂H group differ from the planar preference of an aryl methoxy group, which can introduce beneficial steric influences and allow for better adaptation to the topology of the binding site.
[15]
Caption: Relationship between -OCF₂H properties and biological impact.
Conclusion: A Strategic Imperative in Modern Drug Discovery
The difluoromethoxy group is far more than a simple bioisostere for the methoxy group. It is a multifaceted tool that empowers medicinal chemists to rationally address common drug development hurdles. By conferring enhanced metabolic stability, modulating lipophilicity, and introducing the unique capacity for hydrogen bond donation, the -OCF₂H group provides a clear pathway to improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. Its successful application in approved drugs like pantoprazole and roflumilast is a testament to its value. [5]As drug discovery continues to tackle increasingly complex biological targets, the strategic implementation of the difluoromethoxy group will undoubtedly play a pivotal role in the design of the next generation of therapeutics.
References
Zahra, J. A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). (n.d.). MilliporeSigma. [Link]
Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025). protocols.io. [Link]
Wilson, H. (2024). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing. [Link]
The Impact of Fluorine Substitution on Molecular Properties. (2026). Medium. [Link]
Pashko, M., et al. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]
Short, J., et al. (2014). Practical methods for the measurement of log P for surfactants. ResearchGate. [Link]
Wu, J., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. [Link]
Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. (n.d.). Beckman Coulter. [Link]
Leese, M. P., et al. (2014). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tublin Activity and Steroid Sulfatase Inhibition. PMC. [Link]
Pashko, M., et al. (2026). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines | Request PDF. ResearchGate. [Link]
Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2024). Journal of Organic and Pharmaceutical Chemistry. [Link]
Tota, A., & Ngai, M.-Y. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. [Link]
Pashko, M., et al. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]
Rochel, N., et al. (2011). Difluoromethyl Analogs of the Natural Hormone 1a,25-Dihydroxyvitamin D3: Design, Synthesis, and Preliminary Biological Evaluation. ResearchGate. [Link]
A Senior Application Scientist's Guide to Validating the Structure of 2-(Difluoromethoxy)-4-fluorophenol using ¹⁹F NMR
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of advancing a compound through the discovery pipeline. Fluo...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of advancing a compound through the discovery pipeline. Fluorinated motifs are increasingly integral to modern pharmaceuticals, and as such, robust analytical methodologies for their characterization are paramount.[1][2][3][4][5] This guide provides an in-depth, experience-driven comparison of using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of 2-(Difluoromethoxy)-4-fluorophenol, a compound with significant potential in medicinal chemistry.
The ¹⁹F nucleus is an exceptional probe for NMR spectroscopy due to its 100% natural abundance, high gyromagnetic ratio (providing 83% of the sensitivity of ¹H), and a wide chemical shift range that minimizes signal overlap and enhances spectral dispersion.[6][7][8][9] These properties make ¹⁹F NMR an indispensable tool for the unambiguous identification of fluorinated compounds.[1][2]
The Analytical Challenge: Distinguishing Isomers and Impurities
The synthesis of 2-(Difluoromethoxy)-4-fluorophenol can potentially yield isomeric impurities, such as 4-(Difluoromethoxy)-2-fluorophenol, or starting materials like 2,4-difluorophenol. Differentiating these structurally similar compounds by mass spectrometry or even ¹H NMR alone can be challenging. ¹⁹F NMR, with its high sensitivity to the local electronic environment, provides a definitive solution.
Comparative ¹⁹F NMR Data: A Framework for Validation
The following table presents a comparison of the expected ¹⁹F NMR spectral parameters for 2-(Difluoromethoxy)-4-fluorophenol against a potential isomeric impurity. These values are based on known chemical shift ranges and coupling constants for similar structural motifs.[7][10]
Compound
Fluorine Moiety
Expected Chemical Shift (δ) ppm
Expected Multiplicity
Key Coupling Constants (J) Hz
2-(Difluoromethoxy)-4-fluorophenol
-OCF₂H
-80 to -95
Doublet of doublets (dd)
²JHF ≈ 55-75 Hz, ⁴JFF ≈ 5-15 Hz
Ar-F
-115 to -130
Doublet of triplets (dt) or complex multiplet
³JHF, ⁴JHF, ⁴JFF ≈ 5-15 Hz
4-(Difluoromethoxy)-2-fluorophenol (Isomer)
-OCF₂H
-80 to -95
Doublet of doublets (dd)
²JHF ≈ 55-75 Hz, ⁴JFF ≈ 1-5 Hz
Ar-F
-135 to -150
Complex multiplet
³JHF, ⁴JHF, ⁴JFF ≈ 1-5 Hz
Causality Behind the Differences:
Chemical Shift (δ): The position of the fluorine on the aromatic ring significantly impacts its chemical shift. The electron-donating hydroxyl group and the difluoromethoxy group influence the electron density at the fluorine nucleus, leading to distinct chemical shift ranges for the 4-fluoro versus the 2-fluoro isomer.
Coupling Constants (J): The through-bond coupling between the fluorine of the difluoromethoxy group and the aromatic fluorine (⁴JFF) is expected to be larger in the target molecule due to their ortho relationship, compared to the meta relationship in the potential isomer. Long-range ¹⁹F-¹⁹F couplings are commonly observed and are highly dependent on the number of intervening bonds.[6]
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to provide unambiguous structural confirmation.
Sample Preparation
Analyte: Dissolve 5-10 mg of the synthesized 2-(Difluoromethoxy)-4-fluorophenol in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[7]
Internal Standard: Add a small, known amount of an internal standard with a distinct ¹⁹F chemical shift, such as trifluorotoluene (C₆H₅CF₃, δ ≈ -63 ppm), for accurate chemical shift referencing and potential quantification.
NMR Acquisition Parameters
The following parameters are a starting point for a 400 MHz NMR spectrometer and should be optimized as needed.
Nucleus: ¹⁹F
Pulse Program: A standard single-pulse experiment (e.g., zgfl on Bruker instruments).
Spectral Width: A wide spectral width of at least 200 ppm is recommended to ensure all fluorine signals are captured.[6]
Acquisition Time: ≥ 1 second to ensure good resolution.
Relaxation Delay (D1): 2-5 seconds. For quantitative analysis, a longer delay (5 x T₁) is necessary.[8]
Number of Scans: 16-64 scans, depending on the sample concentration.
Temperature: 298 K (25 °C).
¹H-Decoupled ¹⁹F NMR
Rationale: To simplify the spectrum and confirm the number of distinct fluorine environments, a proton-decoupled ¹⁹F NMR experiment is crucial. This removes all ¹H-¹⁹F couplings, causing multiplets to collapse into singlets (or doublets if there is ¹⁹F-¹⁹F coupling).
Pulse Program: A proton-decoupled single-pulse fluorine experiment (e.g., zgflpd on Bruker instruments).
Purpose: This experiment definitively correlates the fluorine nuclei with their directly attached or nearby protons, providing unequivocal assignment of the -OCF₂H proton and its corresponding fluorine signal.
Benefit: It helps to distinguish the difluoromethoxy group's signals from any other potential fluorine-containing impurities.
Visualizing the Validation Workflow
Caption: Workflow for ¹⁹F NMR based structural validation.
Interpreting the Data: A Self-Validating System
The successful validation of 2-(Difluoromethoxy)-4-fluorophenol relies on the convergence of all acquired NMR data:
¹⁹F NMR (Proton-Coupled):
-OCF₂H Signal: The two equivalent fluorine atoms of the difluoromethoxy group will be split by the geminal proton (a large doublet, ²JHF ≈ 55-75 Hz).[11] Each of these peaks will be further split by the aromatic fluorine (a smaller doublet, ⁴JFF ≈ 5-15 Hz), resulting in a doublet of doublets.
Ar-F Signal: The aromatic fluorine will be split by the ortho and meta protons on the ring (³JHF and ⁴JHF) and by the two fluorine atoms of the difluoromethoxy group (⁴JFF), leading to a complex multiplet, likely a doublet of triplets.
¹⁹F NMR (Proton-Decoupled):
-OCF₂H Signal: The doublet of doublets will collapse into a single doublet, revealing only the ⁴JFF coupling to the aromatic fluorine.
Ar-F Signal: The complex multiplet will simplify to a triplet, as it is split by the two equivalent fluorine atoms of the -OCF₂H group.
¹H-¹⁹F HETCOR:
A cross-peak will be observed between the proton of the difluoromethoxy group (typically a triplet in the ¹H spectrum, δ ≈ 6.5-7.5 ppm, with a large ²JHF coupling) and the fluorine signal of the -OCF₂H group. This provides definitive evidence of their connectivity.
By systematically analyzing these datasets, a confident structural assignment can be made. The observed chemical shifts, multiplicities, and coupling constants should align with the expected values for 2-(Difluoromethoxy)-4-fluorophenol and differ significantly from those of potential isomers or impurities. This multi-faceted approach ensures the trustworthiness and integrity of the structural validation.
References
Veltman, M. A., & Vredenbregt, M. J. (2010). ¹⁹F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology, 76(12), 3947–3953. [Link]
Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
Dalvit, C., & Vulpetti, A. (2019). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 10(44), 10348–10355. [Link]
Li, C., et al. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. Chemical Communications, 51(58), 11654–11657. [Link]
University of Ottawa NMR Facility. (n.d.). ¹⁹Flourine NMR. Retrieved from [Link]
Gerig, J. T. (2003). Fluorine NMR. In Encyclopedia of Physical Science and Technology (3rd ed.). Academic Press. [Link]
Nanalysis Corp. (2017). Using Benchtop ¹⁹F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]
A Comprehensive Guide to the Safe Handling of 2-(Difluoromethoxy)-4-fluorophenol
Immediate Safety Assessment: Understanding the Risks Substituted phenols as a class of compounds present a range of potential hazards. Based on data from analogous fluorinated phenols, 2-(Difluoromethoxy)-4-fluorophenol...
Author: BenchChem Technical Support Team. Date: February 2026
Immediate Safety Assessment: Understanding the Risks
Substituted phenols as a class of compounds present a range of potential hazards. Based on data from analogous fluorinated phenols, 2-(Difluoromethoxy)-4-fluorophenol should be treated as a hazardous substance.
Anticipated Hazard Profile:
Hazard Classification
Description
GHS H-Statement
Acute Toxicity
Harmful if swallowed, in contact with skin, or if inhaled.
H302, H312, H332
Skin Corrosion/Irritation
Causes skin irritation, and potentially severe burns.
H315
Eye Damage/Irritation
Causes serious eye irritation or damage.
H319
Respiratory Irritation
May cause respiratory irritation.
H335
This table is a composite based on the hazard profiles of similar compounds like 2-fluorophenol, 4-fluorophenol, and 2,4-difluorophenol.[1][2][3][4]
The presence of the phenol functional group suggests that this compound can be readily absorbed through the skin, potentially leading to systemic toxicity.[5][6] The difluoromethoxy and fluoro substituents may also influence its reactivity and toxicological profile. Therefore, a conservative approach to handling, assuming a high degree of hazard, is warranted.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling 2-(Difluoromethoxy)-4-fluorophenol. The following table outlines the minimum required PPE, with explanations for the selection of each component.
PPE Component
Specification
Rationale
Hand Protection
Double-gloving with an inner nitrile glove and an outer glove of a more resistant material such as neoprene or butyl rubber.
Phenols can penetrate standard laboratory gloves. Double-gloving provides an additional barrier and allows for the safe removal of the outer glove in case of contamination.[5][6]
Eye and Face Protection
Chemical splash goggles and a full-face shield.
To protect against splashes and vapors that can cause severe eye irritation or damage.[5][7]
Body Protection
A fully buttoned, long-sleeved laboratory coat made of a chemically resistant material. A chemical-resistant apron should be worn over the lab coat when handling larger quantities.
To prevent skin contact from spills and splashes.[5]
Respiratory Protection
A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when working outside of a certified chemical fume hood or with heated material.
Caption: A logical workflow for donning and doffing PPE to minimize cross-contamination.
Operational Plan: From Benchtop to Disposal
A systematic approach to handling 2-(Difluoromethoxy)-4-fluorophenol is essential for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol:
Preparation:
Ensure a certified chemical fume hood is available and functioning correctly.
Have a spill kit readily accessible. The kit should contain absorbent materials suitable for organic compounds, such as vermiculite or commercial absorbents.[10]
An emergency eyewash and safety shower must be accessible within 10 seconds of the work area.[6]
All handling of 2-(Difluoromethoxy)-4-fluorophenol, including weighing and transfers, should be conducted within a chemical fume hood.[11]
Use spark-proof tools and equipment to prevent ignition, as related compounds can be flammable.[9][12]
Keep containers tightly closed when not in use and store them in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8][11]
Spill Response:
In the event of a small spill, evacuate non-essential personnel from the immediate area.
Wearing the appropriate PPE, contain the spill with an absorbent material.[10]
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[8]
For larger spills, evacuate the laboratory and contact your institution's environmental health and safety department immediately.
Emergency Spill Response Workflow
Caption: A decision-making workflow for responding to a chemical spill.
Disposal Plan: Responsible End-of-Life Management
Proper disposal of 2-(Difluoromethoxy)-4-fluorophenol and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Management Protocol:
Waste Segregation: All waste contaminated with 2-(Difluoromethoxy)-4-fluorophenol, including disposable PPE, absorbent materials, and empty containers, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[8][13]
Container Labeling: The waste container must be labeled with the full chemical name, "Hazardous Waste," and any other information required by your institution and local regulations.
Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department. Do not dispose of this chemical down the drain or in regular trash.[8]
By adhering to these rigorous safety and handling protocols, you can confidently and responsibly advance your research while prioritizing the well-being of yourself, your colleagues, and the environment.
References
Chemical Label for 2-(Difluoromethoxy)-4-fluorophenol. (URL not available)
Working Safely with Phenol Guideline. The University of Queensland. [Link]
Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
Personal Protective Equipment Selection Guide. University of Arizona. [Link]
Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]
Appendix P - Phenol First Aid Guide and PPE. University of California, Santa Barbara. [Link]
SDS US. Garlock. (URL not available)
SAFETY DATA SHEET - 2,4-Difluorophenylthiourea. Thermo Fisher Scientific. (URL not available)
Safety data sheet - 2-Fluorophenol. CPAchem. [Link]